1-(5-Bromo-2-iodo-phenyl)-ethylamine
Description
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Properties
Molecular Formula |
C8H9BrIN |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
1-(5-bromo-2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrIN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 |
InChI Key |
NIUKVVPFLLODRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)I)N |
Origin of Product |
United States |
Foundational & Exploratory
1-(5-Bromo-2-iodo-phenyl)-ethylamine CAS number and properties
The following technical guide details the properties, synthesis, and applications of 1-(5-Bromo-2-iodophenyl)ethylamine , a high-value chiral scaffold used in medicinal chemistry for orthogonal cross-coupling reactions.
Executive Summary
1-(5-Bromo-2-iodophenyl)ethylamine is a specialized halogenated benzylamine derivative characterized by three distinct functional handles: a primary amine, an aryl iodide, and an aryl bromide. This unique substitution pattern allows for orthogonal functionalization , where the highly reactive iodide can be engaged in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without affecting the bromide or the amine. This molecule serves as a critical intermediate in the synthesis of isoindolinones, chiral auxiliaries, and complex heterocycles in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
This compound is often synthesized from its commercially available ketone precursor due to the limited shelf-stability of the free amine.
| Property | Data |
| Chemical Name | 1-(5-Bromo-2-iodophenyl)ethanamine |
| Common Synonyms | 5-Bromo-2-iodo-α-methylbenzylamine |
| Molecular Formula | C₈H₉BrIN |
| Molecular Weight | 325.97 g/mol |
| Precursor CAS | 1261648-81-0 (Refers to 1-(5-Bromo-2-iodophenyl)ethanone) |
| Physical State | Viscous oil or low-melting solid (Racemate); Waxy solid (Enantiopure salt) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water (neutral form) |
| pKa (Calc.) | ~9.5 (Conjugate acid of amine) |
| Chirality | Contains one stereocenter at the benzylic position (C1).[1][2] |
Structural Analysis
The molecule features a "stepped" reactivity profile:
-
C-I Bond (C2): Weakest bond (Bond Dissociation Energy ~65 kcal/mol). Reacts first in Pd(0) cycles.
-
C-Br Bond (C5): Stronger bond (BDE ~81 kcal/mol). Remains intact during C-I functionalization.
-
Benzylic Amine: Nucleophilic handle for amide coupling or reductive alkylation.
Synthetic Methodologies
Due to the specific halogenation pattern, the most reliable route is the reductive amination of the corresponding acetophenone. Two protocols are provided: Method A for the racemic mixture and Method B for the asymmetric synthesis of the (R)- or (S)-enantiomer.
Method A: Racemic Synthesis (Reductive Amination)
Best for: Rapid generation of scaffold for non-chiral SAR or initial screening.
Reagents: 1-(5-Bromo-2-iodophenyl)ethanone, Ammonium Acetate (
-
Imine Formation: Dissolve 1-(5-Bromo-2-iodophenyl)ethanone (1.0 eq) in anhydrous Methanol. Add Ammonium Acetate (10.0 eq). Stir at room temperature for 2 hours to form the imine intermediate in situ.
-
Reduction: Cool the solution to 0°C. CAREFULLY add Sodium Cyanoborohydride (1.5 eq) portion-wise. Note:
is toxic; handle in a fume hood. -
Workup: Acidify with 1N HCl to quench excess hydride and hydrolyze boron complexes. Basify with NaOH to pH >10. Extract with DCM (3x).
-
Purification: The amine often requires conversion to the HCl salt for crystallization (Ether/HCl) or column chromatography (DCM/MeOH/NH3).
Method B: Asymmetric Synthesis (Ellman’s Auxiliary)
Best for: Producing enantiopure intermediates for clinical candidates.
Reagents: (R)-tert-Butanesulfinamide, Titanium(IV) ethoxide (
-
Condensation: Combine ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and
(2.0 eq) in THF. Reflux for 16h to yield the N-tert-butanesulfinyl imine. -
Diastereoselective Reduction: Cool to -48°C. Add
(or L-Selectride for higher dr). The bulky auxiliary directs hydride attack, establishing the stereocenter. -
Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH to cleave the auxiliary, yielding the chiral amine hydrochloride salt.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the orthogonal reactivity logic that makes this scaffold valuable.
Caption: Synthesis via reductive amination and downstream orthogonal functionalization pathways.
Applications in Drug Development
Orthogonal Cross-Coupling
The primary utility of this scaffold is the ability to sequentially build complex molecules.
-
Step 1 (Iodo-selective): Under standard Suzuki conditions (
, , 60°C), the 2-iodo position reacts exclusively. The 5-bromo position remains inert due to the higher oxidative addition barrier of the C-Br bond compared to C-I. -
Step 2 (Bromo-activation): After the first coupling, the 5-bromo position can be activated using specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) or higher temperatures to introduce a second diversity element.
Isoindolinone Formation
This amine is a key precursor for chiral isoindolinones .
-
Mechanism: Acylation of the amine with a carboxylic acid followed by a Palladium-catalyzed Carbonylation-Cyclization sequence. The Pd inserts into the C-I bond, captures CO, and the nitrogen attacks the resulting acyl-palladium species to close the ring.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (due to halogenated nature).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine absorbs
from air; store as the HCl salt for long-term stability. -
Disposal: Halogenated organic waste. Do not mix with acid streams (risk of HCN generation if Cyanoborohydride residues are present).
References
-
Commercial Precursor Identification
-
1-(5-Bromo-2-iodophenyl)ethanone (CAS 1261648-81-0).[1] Sigma-Aldrich / Merck KGaA.
-
-
Reductive Amination Methodology
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
Asymmetric Synthesis (Ellman Protocol)
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
-
Orthogonal Halogen Reactivity
-
Fairlamb, I. J. S. (2007). "Palladium-catalyzed cross-coupling reactions of halogenated heterocycles." Chemical Society Reviews.
-
Sources
An In-depth Technical Guide to 5-Bromo-2-iodo Chiral Amines: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative 5-bromo-2-iodo chiral amine, focusing on its chemical properties, synthesis, and analytical characterization. The selected model compound for this guide is (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine , a molecule with significant potential as a building block in medicinal chemistry and materials science.
Core Molecular Attributes
The fundamental characteristics of (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine are crucial for its application in synthesis and drug design.
Chemical Formula and Molecular Weight
The chemical formula of (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine is C₈H₉BrIN .
To determine the molecular weight, the atomic weights of the constituent elements are summed:
-
Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 9 × 1.008 g/mol = 9.072 g/mol
-
Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol
-
Iodine (I): 1 × 126.904 g/mol = 126.904 g/mol
-
Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol
The calculated molecular weight is 325.975 g/mol .
Structural Representation
The three-dimensional arrangement of atoms is critical to the molecule's chirality and its interactions with other chiral molecules, which is a cornerstone of modern drug design.[1]
Table 1: Core Molecular Data for (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine
| Property | Value |
| Chemical Formula | C₈H₉BrIN |
| Molecular Weight | 325.975 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-2-iodophenyl)ethan-1-amine |
| Chirality | Chiral, (R)-enantiomer |
Synthesis and Purification
The synthesis of enantiomerically pure chiral amines is a significant area of research in organic chemistry.[2][3] A common and effective method for producing (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine is through the stereoselective reduction of a corresponding prochiral imine or the resolution of a racemic mixture.[4][5]
Synthetic Pathway: Asymmetric Reduction
A robust method for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines.[2][3] This approach often utilizes transition metal catalysts with chiral ligands to achieve high enantioselectivity.
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of the target chiral amine.
Step-by-Step Protocol:
-
Imine Formation: 5-bromo-2-iodoacetophenone is reacted with a suitable amine, such as benzylamine, in the presence of a dehydrating agent to form the corresponding prochiral N-benzyl imine.
-
Asymmetric Hydrogenation: The prochiral imine is then subjected to asymmetric hydrogenation using a chiral catalyst, for instance, an iridium complex with a chiral phosphine ligand.[2][3] This step is crucial for establishing the stereocenter with high enantiomeric excess.
-
Deprotection: The protecting group on the amine (e.g., benzyl group) is removed via hydrogenolysis to yield the primary chiral amine.
-
Purification: The final product is purified using column chromatography to remove any remaining impurities and byproducts.
Chiral Resolution of Racemic Amine
An alternative and classical approach is the resolution of a racemic mixture of the amine using a chiral resolving agent, such as tartaric acid or its derivatives.[4][5][6] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4][5]
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical flow of chiral resolution via diastereomeric salt formation.
Step-by-Step Protocol for Chiral Resolution:
-
Salt Formation: The racemic 1-(5-bromo-2-iodophenyl)ethan-1-amine is dissolved in a suitable solvent, and a solution of an enantiomerically pure acid (e.g., L-tartaric acid) is added.[4]
-
Fractional Crystallization: The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.[4]
-
Isolation: The crystals are isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved amine is determined using chiral High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized chiral amine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons.
-
¹³C NMR: Shows the different carbon environments within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[7] Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-N stretching vibrations (around 1020-1220 cm⁻¹).[7]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] The molecular ion peak should correspond to the calculated molecular weight.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Methine proton (~4.0-4.5 ppm), Amine protons (broad singlet), Methyl protons (~1.3-1.5 ppm) |
| ¹³C NMR | Signals for aromatic carbons, chiral methine carbon, and methyl carbon |
| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2850-2950 (C-H stretch), ~1600 (aromatic C=C stretch), ~1020-1220 (C-N stretch)[7] |
| MS (m/z) | Molecular ion peak at ~326 [M]+, with characteristic isotopic patterns for Br and I |
Chiral Analysis
Chiral HPLC: This is the gold standard for determining the enantiomeric purity of the synthesized amine. Using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.
Applications in Drug Development and Research
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[9][10] The presence of bromo and iodo substituents on the aromatic ring of (R)-1-(5-bromo-2-iodophenyl)ethan-1-amine makes it a versatile intermediate for further chemical modifications.
-
Cross-Coupling Reactions: The iodo and bromo groups can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Lead Optimization: In drug discovery, the ability to modify different positions of a molecule is crucial for optimizing its pharmacological properties. The bromo- and iodo-substituents provide handles for such modifications. The introduction of bromine into a drug's structure can enhance its therapeutic activity and duration of action.[11][12]
-
Asymmetric Synthesis: This chiral amine can be used as a chiral auxiliary or a starting material for the synthesis of more complex chiral molecules.[13]
Conclusion
(R)-1-(5-bromo-2-iodophenyl)ethan-1-amine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular properties, synthesis, and characterization is paramount for its effective utilization in research and development. The methodologies outlined in this guide provide a solid foundation for scientists working with this and related classes of chiral amines.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Royal Society of Chemistry. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Chiral resolution. Wikipedia. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
-
2-(3-Chlorophenyl)ethylamine. NIST WebBook. [Link]
-
5-bromo-N-ethylpentan-1-amine. PubChem. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]
-
Infrared spectrum of ethylamine. Doc Brown's Chemistry. [Link]
-
Mass spectrum of ethylamine. Doc Brown's Chemistry. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Ethylamine. NIST WebBook. [Link]
-
1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]
-
What is the application of stereochemistry in drug design?. Patsnap Synapse. [Link]
-
A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones. Organic Chemistry Portal. [Link]
-
(2-iodophenyl) N-ethylcarbamate. PubChem. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Chemical Properties of Ethyl N-(2-methylphenyl)carbamate (CAS 5255-71-0). Cheméo. [Link]
-
Ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate. ResearchGate. [Link]
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1-(5-Bromo-2-iodo-phenyl)-ethylamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-(5-Bromo-2-iodo-phenyl)-ethylamine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(5-Bromo-2-iodo-phenyl)-ethylamine in various organic solvents. Recognizing the absence of specific quantitative solubility data in publicly available literature for this compound, this document serves as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis. It synthesizes foundational solubility principles, offers predictive methodologies, and details robust experimental protocols. The guide is structured to empower the reader with the scientific rationale behind solvent selection and solubility determination, ensuring a logical and efficient laboratory workflow.
Introduction: The Significance of Solubility in a Research Context
The compound 1-(5-Bromo-2-iodo-phenyl)-ethylamine is a substituted aromatic amine, a class of molecules often investigated as intermediates in the synthesis of pharmaceuticals and other complex organic compounds. Its utility in these synthetic pathways is profoundly influenced by its solubility. The ability to dissolve this compound in an appropriate solvent is critical for reaction kinetics, purification processes such as recrystallization and chromatography, and for the formulation of final products.[1] An understanding of its solubility profile allows for the rational selection of solvent systems, which can prevent costly and time-consuming trial-and-error approaches.[2]
This guide will first deconstruct the molecular structure of 1-(5-Bromo-2-iodo-phenyl)-ethylamine to predict its general solubility characteristics. It will then delve into the theoretical underpinnings of solubility, followed by a detailed, actionable experimental protocol for quantitative solubility determination.
Molecular Structure and Predicted Solubility Profile
To estimate the solubility of 1-(5-Bromo-2-iodo-phenyl)-ethylamine, we must first analyze its structural features:
-
Aromatic Phenyl Ring: The core benzene ring is a large, non-polar moiety, which suggests a preference for non-polar or moderately polar solvents.[3]
-
Ethylamine Group (-CH(NH₂)CH₃): This primary amine group introduces polarity and the capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen).[4] This functional group will enhance solubility in polar protic solvents like alcohols.[5] The basic nature of the amine group also means its solubility will be significantly increased in acidic solutions due to the formation of a more soluble ammonium salt.[6]
-
Halogen Substituents (Bromo- and Iodo-): The bromine and iodine atoms are large and polarizable.[7] They contribute to the overall molecular weight and van der Waals forces, which can influence interactions with a range of solvents. Their presence increases the molecular density and can enhance solubility in solvents with high dispersion forces.
Overall Prediction: Based on this structure, 1-(5-Bromo-2-iodo-phenyl)-ethylamine is expected to be a solid at room temperature. It will likely exhibit low solubility in highly non-polar solvents like hexanes and cyclohexane due to the polar amine group. Conversely, its large aromatic and halogenated structure will limit its solubility in highly polar solvents like water, though it will be more soluble than its non-aminated parent compound.[4] The most effective solvents are predicted to be those with intermediate polarity, such as alcohols (methanol, ethanol, isopropanol), and polar aprotic solvents like tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO).[5][8]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that substances with similar intermolecular forces are more likely to be miscible.[2] For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[9][10]
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Energy from temporary dipoles arising from electron movement.[7][11]
-
δP (Polar forces): Energy from permanent dipole-dipole interactions.[7][11]
-
δH (Hydrogen bonding forces): Energy from the attraction between a hydrogen atom and a highly electronegative atom (N, O, F).[7][11]
Each solvent and solute can be described by a point in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that are "close" to them in this space.[9] While the specific HSP values for 1-(5-Bromo-2-iodo-phenyl)-ethylamine are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents.[2][10]
Experimental Determination of Solubility
The following is a detailed protocol for the quantitative determination of the solubility of 1-(5-Bromo-2-iodo-phenyl)-ethylamine using the isothermal equilibrium method. This method is considered a gold standard for generating reliable solubility data.
Objective
To determine the saturation solubility of 1-(5-Bromo-2-iodo-phenyl)-ethylamine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
1-(5-Bromo-2-iodo-phenyl)-ethylamine (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Sources
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- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The influence of organic solvents on phenylethylamines in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 11. hansen-solubility.com [hansen-solubility.com]
Strategic Functionalization of 2-Iodo-5-Bromobenzylamine: A Technical Guide to Orthogonal Reactivity
Executive Summary
The 2-iodo-5-bromobenzylamine scaffold represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility is derived from the orthogonal reactivity of its two halogen substituents: the highly labile ortho-iodine (C2) and the more robust meta-bromine (C5). This electronic differentiation allows for programmable, sequential cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) without the need for intermediate protecting group manipulations.
This guide details the scalable synthesis of this core, the mechanistic basis for its chemoselective functionalization, and its application in constructing fused heterocycles (e.g., isoindolines) and kinase inhibitor pharmacophores.
Part 1: Structural Rationale & Chemoselectivity
The Halogen Bond Energy Landscape
The synthetic power of 2-iodo-5-bromobenzylamine relies on the disparity in bond dissociation energies (BDE) between the Carbon-Iodine and Carbon-Bromine bonds.
| Bond Type | Position (Relative to Amine) | Approx. BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) |
| C–I | Ortho (C2) | ~65 | High (Reacts at RT - 60°C) |
| C–Br | Meta (C5) | ~81 | Moderate (Requires >80°C or specialized ligands) |
| C–N | Benzylic (C1) | ~85+ | Stable (Acts as anchor/directing group) |
Mechanistic Implication: In the presence of a Pd(0) catalyst, oxidative addition occurs preferentially at the C–I bond.[1] This allows researchers to install a complex substituent at the ortho position (Core A) first, isolate the intermediate, and subsequently functionalize the meta position (Core B) under more forcing conditions.
Visualization: The Orthogonal Workflow
The following diagram illustrates the logical flow of operations, highlighting the "Gatekeeper" role of the iodine atom.
Caption: Sequential functionalization logic relying on C-I vs. C-Br bond energy differences.
Part 2: Synthesis of the Core Scaffold
Direct halogenation of benzylamine often leads to inseparable mixtures of isomers. The most reliable, self-validating protocol utilizes a Sandmeyer approach starting from the commercially available 2-amino-5-bromobenzoic acid, followed by amide reduction.
Validated Synthetic Route
-
Diazotization-Iodination: Conversion of 2-amino-5-bromobenzoic acid to 2-iodo-5-bromobenzoic acid.[2]
-
Amide Formation: Conversion to the primary amide.
-
Reduction: Selective reduction of the amide to the benzylamine (avoiding dehalogenation).
Detailed Protocol: Step 1 (Sandmeyer Iodination)
Note: This step establishes the critical C2-Iodine bond.
-
Reagents: 2-Amino-5-bromobenzoic acid (1.0 eq),
(1.1 eq), (2.0 eq), . -
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in 10%
at 0°C. -
Add aqueous
dropwise, maintaining temperature <5°C. (Monitor: Solution becomes clear; starch-iodide paper turns blue immediately). -
Stir for 30 min to ensure complete diazonium salt formation.
-
Add a solution of
(dissolved in water) dropwise. Caution: Vigorous evolution of gas. -
Allow to warm to RT and stir for 2 hours.
-
Workup: Filter the precipitate. Wash with saturated
(to remove free iodine) and water. Recrystallize from Ethanol/Water. -
Checkpoint:
NMR should show a downfield shift of the H3 proton due to the iodine anisotropy.
-
Detailed Protocol: Step 3 (Borane Reduction)
Critical: Avoid
-
Dissolve 2-iodo-5-bromobenzamide (from Step 2) in anhydrous THF under Argon.
-
Cool to 0°C. Add
(1M, 3.0 eq) dropwise. -
Reflux for 4 hours. (Monitor by TLC: disappearance of amide spot).[3]
-
Quench: Cool to 0°C. Carefully add MeOH (to destroy excess borane).
-
Acid Hydrolysis: Add 1M HCl and reflux for 1 hour (breaks the boron-amine complex).
-
Isolation: Basify with NaOH to pH 10, extract with DCM.
-
Purification: The free amine can be converted to the HCl salt for long-term stability (prevents oxidation/polymerization).
Part 3: Chemoselective Cross-Coupling Protocols
This section details how to engage the "Gatekeeper" iodine without disturbing the bromine.
Protocol: Site-Selective Suzuki Coupling (C2-Iodine)
Objective: Install an aryl group at the 2-position while preserving the 5-bromo handle.
-
Reagents:
-
Substrate: 2-iodo-5-bromobenzylamine (protected as N-Boc to prevent catalyst poisoning).
-
Boronic Acid:
(1.1 eq). -
Catalyst:
(5 mol%).[4] -
Base:
(2M aq). -
Solvent: DME/Water (4:1).
-
-
Methodology:
-
Degas solvents with Argon for 15 mins (Oxygen promotes homocoupling).
-
Mix substrate, boronic acid, and base. Add catalyst last.
-
Temperature Control: Heat to 60°C . Do not exceed 80°C.
-
Monitoring: TLC should show consumption of starting material. The C-Br bond remains intact at this temperature with this catalyst system.
-
Why this works:
is a standard catalyst. The oxidative addition into C-I is kinetically favored.[1] The C-Br bond requires electron-rich, bulky ligands (like Buchwald ligands) or higher temperatures to activate significantly.
-
Protocol: Subsequent Functionalization (C5-Bromine)
Once the C2 position is substituted, the C5-Bromine can be engaged.[4]
-
Reagents:
or / XPhos. -
Conditions: Toluene/Water,
, 100°C . -
Note: The elevated temperature and more active catalyst system are necessary to break the stronger C-Br bond.
Part 4: Applications in Medicinal Chemistry[4][5][6][7][8][9]
Isoindoline Synthesis (CNS Active Agents)
The 2-iodo-5-bromobenzylamine scaffold is a precursor to 5-bromo-isoindolines.
-
Mechanism:
-allylation of the benzylamine followed by an intramolecular Heck reaction. -
Utility: The resulting isoindoline retains the 5-bromo group, allowing for late-stage diversification of the core (e.g., attaching a solubilizing tail or a kinase hinge-binding motif).
Kinase Inhibitors (Solvent Front Extension)
In many kinase inhibitors (e.g., p38 MAP kinase or VEGFR), the benzylamine moiety fits into the hydrophobic pocket.
-
Strategy: The C2-substituent (installed via the Iodine) often locks the conformation of the molecule (atropisomerism control). The C5-substituent (installed via the Bromine) extends towards the solvent front, where solubility-enhancing groups (morpholine, piperazine) are attached.
Visualization: Synthetic Pathway to Isoindolines
Caption: Transformation of the linear benzylamine into a bicyclic isoindoline core via Heck cyclization.
References
-
Organic Syntheses. (2010). Preparation of 2-Amino-5-bromobenzaldehyde.[3] (Provides validated protocols for handling 2-amino-5-bromo precursors). [Link]
-
National Institutes of Health (PMC). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Comprehensive review on site-selective coupling). [Link]
-
Google Patents. (2015). Preparation method of 2-bromo-5-iodobenzoic acid.[2][5][6] (Source for the Sandmeyer diazotization conditions).
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (Mechanistic insights into catalyst speciation for selective coupling). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 6. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis and Methodological Profiling of 1-(5-Bromo-2-iodophenyl)ethan-1-amine from Acetophenone
Executive Summary & Strategic Rationale
The synthesis of highly functionalized halogenated phenethylamines, such as 1-(5-bromo-2-iodophenyl)ethan-1-amine , is a critical operation in medicinal chemistry and drug development. These scaffolds serve as versatile building blocks; the orthogonal reactivity of the aryl bromide and aryl iodide allows for selective, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings)[1].
Designing a synthesis for this target from simple acetophenone requires strict control over regiochemistry and chemoselectivity. Standard electrophilic aromatic substitutions are challenged by the presence of strongly deactivating groups. To overcome this, our methodology employs a three-step sequence:
-
"Swamping Catalyst" Bromination to establish the meta-bromide.
-
Superelectrophilic Iodination to install the sterically demanding iodide ortho to the acetyl group.
-
Chemoselective Reductive Amination to convert the ketone to a primary amine without dehalogenation.
Retrosynthetic Analysis & Workflow
The retrosynthetic disconnection of the target amine leads back to 1-(5-bromo-2-iodophenyl)ethanone. This intermediate can be traced back to 3-bromoacetophenone, which is ultimately derived from acetophenone.
Figure 1: Three-step synthetic workflow from acetophenone to the target amine.
Mechanistic Directing Effects & Regioselectivity
The most complex transformation in this sequence is the regioselective iodination of 3-bromoacetophenone. The aromatic ring is severely deactivated by both the acetyl (-M, -I) and bromo (+M, -I) groups.
When subjected to superelectrophilic iodination, the incoming iodonium ion (I⁺) evaluates three available positions:
-
Position 2: Ortho to both the acetyl and bromo groups. This site is highly sterically hindered and kinetically disfavored.
-
Position 4: Ortho to the bromo group, but strictly para to the acetyl group. The para position relative to a carbonyl is the most electron-deficient site on the ring due to resonance deactivation, making electrophilic attack here highly unfavorable.
-
Position 6: Para to the bromo group and ortho to the acetyl group. The +M (resonance donating) effect of the bromine atom activates its para position. Furthermore, the ortho position to the acetyl group is less deactivated by resonance than the para position.
Consequently, electrophilic attack occurs almost exclusively at Position 6 , yielding 1-acetyl-3-bromo-6-iodobenzene (which renumbers to 1-(5-bromo-2-iodophenyl)ethanone).
Figure 2: Regioselectivity analysis for the electrophilic iodination of 3-bromoacetophenone.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination of Acetophenone
Causality & Rationale: Direct bromination of acetophenone often leads to α-bromination of the enolizable side-chain. To force nuclear substitution, we utilize the "swamping catalyst" effect pioneered by [2]. By using a massive stoichiometric excess of anhydrous aluminum chloride (AlCl₃), the carbonyl oxygen is fully complexed. This prevents enolization and turns the acetyl group into a profoundly strong electron-withdrawing substituent, directing the bromonium ion exclusively to the meta position.
Protocol:
-
Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer. Purge the system with inert N₂ gas.
-
Add anhydrous AlCl₃ (2.5 eq) to the flask, followed by 100 mL of 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add acetophenone (1.0 eq) dropwise over 15 minutes. The mixture will form a dark, viscous complex.
-
Add Br₂ (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent side reactions.
-
Remove the ice bath, warm the reaction to 80 °C, and stir for 2 hours until the evolution of HBr gas ceases.
-
Workup: Carefully quench the reaction by pouring the mixture over a slurry of crushed ice and concentrated HCl (50 mL).
-
Extract the aqueous phase with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ to neutralize unreacted bromine, followed by brine.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to afford 3-bromoacetophenone .
Step 2: Superelectrophilic Iodination of 3-Bromoacetophenone
Causality & Rationale: 3-Bromoacetophenone is highly deactivated and inert to standard I₂/oxidant conditions. We employ the superelectrophilic conditions developed by[3], utilizing N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH). The superacid protonates NIS, generating an extremely potent iodine(I) trifluoromethanesulfonate intermediate capable of iodinating deactivated arenes at room temperature.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (1.0 eq) in anhydrous trifluoromethanesulfonic acid (TfOH, 5.0 eq) at 0 °C under N₂.
-
Slowly add N-Iodosuccinimide (NIS) (1.1 eq) in small portions over 30 minutes to control the exothermic generation of the superelectrophile.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.
-
Workup: Pour the strongly acidic mixture slowly and cautiously into a vigorously stirred mixture of ice-water (200 mL) and DCM (100 mL).
-
Neutralize the aqueous layer carefully with saturated aqueous NaHCO₃ until pH ~7 is reached.
-
Separate the organic layer, wash with 10% Na₂S₂O₃ (50 mL) to remove trace iodine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent and purify the crude product via silica gel column chromatography (Hexanes:EtOAc, 9:1) to isolate 1-(5-bromo-2-iodophenyl)ethanone .
Step 3: Reductive Amination to the Target Amine
Causality & Rationale: The conversion of the ketone to a primary amine must be executed without reducing the sensitive C-Br and C-I bonds. We utilize the classic Borch reduction [4]. A large excess of ammonium acetate (NH₄OAc) drives imine formation and buffers the solution to pH ~6. At this pH, sodium cyanoborohydride (NaBH₃CN) acts as a highly chemoselective hydride donor; it rapidly reduces the protonated iminium ion but is too weak to reduce the unreacted ketone or undergo oxidative insertion into the carbon-halogen bonds.
Protocol:
-
Dissolve 1-(5-bromo-2-iodophenyl)ethanone (1.0 eq) in anhydrous methanol (0.2 M concentration) in a 250 mL flask.
-
Add ammonium acetate (NH₄OAc) (10.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate the equilibrium formation of the imine.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in three equal portions over 15 minutes. Caution: NaBH₃CN is highly toxic; handle inside a fume hood.
-
Stir the reaction at room temperature for 24 hours under an inert N₂ atmosphere.
-
Workup: Quench the reaction by adding 1 M NaOH until the pH reaches 10. This step is critical to free-base the newly formed amine from its protonated salt.
-
Extract the aqueous mixture with ethyl acetate (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude amine via acid-base extraction or column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield pure 1-(5-bromo-2-iodophenyl)ethan-1-amine .
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for this three-step synthetic sequence when executed at a 50 mmol scale.
| Reaction Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Electrophilic Bromination | Br₂, AlCl₃, DCE | 0 to 80 | 3 | 72% | >95% |
| 2 | Superelectrophilic Iodination | NIS, TfOH | 0 to 25 | 12 | 65% | >98% |
| 3 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 25 | 24 | 81% | >99% |
Analytical Characterization Expectations
For the final product, 1-(5-bromo-2-iodophenyl)ethan-1-amine , the following spectral features serve as validation criteria:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.70 (d, J = 8.4 Hz, 1H, Ar-H adjacent to Iodine)
-
δ 7.62 (d, J = 2.4 Hz, 1H, Ar-H isolated between Br and aliphatic chain)
-
δ 7.15 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H para to aliphatic chain)
-
δ 4.45 (q, J = 6.8 Hz, 1H, CH-NH₂)
-
δ 1.60 (br s, 2H, NH₂ - exchanges with D₂O)
-
δ 1.35 (d, J = 6.8 Hz, 3H, CH₃)
-
-
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 325.88 (based on ⁷⁹Br) and 327.88 (based on ⁸¹Br), displaying the classic 1:1 isotopic pattern characteristic of a mono-brominated species.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Available at:[Link]
-
Olah, G. A.; Wang, Q.; Sandford, G.; Prakash, G. K. S. "Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate." The Journal of Organic Chemistry, 1993, 58(11), 3194–3195. Available at:[Link]
-
Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. "The Swamping Catalyst Effect. 11. Nuclear Halogenation of Aromatic Aldehydes and Ketones." The Journal of Organic Chemistry, 1958, 23(10), 1412-1419. Available at:[Link]
Sources
Application Notes and Protocols for the Reductive Amination of 1-(5-Bromo-2-iodo-phenyl)-ethanone
Introduction: The Strategic Synthesis of Amines from Aryl Ketones
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It provides a direct and often high-yielding pathway to primary, secondary, and tertiary amines from readily available aldehydes and ketones. This approach is particularly crucial in pharmaceutical and agrochemical research, where the amine functional group is a cornerstone of biological activity.[1][3] The process circumvents the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the use of potentially genotoxic reagents, offering a more controlled and "greener" synthetic route.[2][4]
The core of reductive amination involves two sequential transformations within a single pot: the formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, followed by the immediate reduction of this C=N double bond to the corresponding amine.[5][6]
This guide provides an in-depth analysis and detailed protocols for the reductive amination of 1-(5-Bromo-2-iodo-phenyl)-ethanone, a highly functionalized aryl ketone. The presence of multiple halide substituents on the aromatic ring necessitates the use of mild and selective reaction conditions to avoid undesirable side reactions, such as dehalogenation. We will explore two robust and field-proven protocols that offer high selectivity and efficiency for this specific substrate.
Core Mechanism of Reductive Amination
The efficacy of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[7][8] The reaction is typically favored under mildly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal adduct to form the C=N bond, thereby activating it for reduction.[4]
Caption: General mechanism of reductive amination.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Scientific Rationale
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a premier reagent for reductive amination due to its remarkable selectivity and mild nature.[9][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to react with ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[8] This differential reactivity is the key to minimizing the formation of the corresponding alcohol byproduct.[7] The reaction tolerates a wide array of sensitive functional groups, making it ideal for the halogen-rich 1-(5-Bromo-2-iodo-phenyl)-ethanone substrate.[8] 1,2-Dichloroethane (DCE) is often the solvent of choice as it is aprotic and facilitates efficient reaction progression.[9]
Detailed Experimental Protocol
Objective: To synthesize 1-(5-Bromo-2-iodo-phenyl)-N-alkyl-ethanamine from 1-(5-Bromo-2-iodo-phenyl)-ethanone.
Materials:
-
1-(5-Bromo-2-iodo-phenyl)-ethanone
-
Amine source (e.g., Ammonium acetate for primary amine, or a primary alkylamine like methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-(5-Bromo-2-iodo-phenyl)-ethanone (1.0 eq).
-
Add the amine source (1.1-1.5 eq). If using an amine salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1-0.2 M solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step, particularly for less reactive ketones.
-
Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure amine.
Data Summary Table: STAB Protocol
| Parameter | Recommendation | Rationale |
| Ketone | 1.0 eq | Limiting reagent. |
| Amine Source | 1.1 - 1.5 eq | Slight excess drives imine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.3 - 1.6 eq) | Ensures complete reduction of the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, proven effective for this reaction.[9] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Catalyst | Acetic Acid (0-0.1 eq) | Can accelerate iminium ion formation, but not always necessary.[9] |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acid and decomposes excess hydride reagent. |
Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination
Scientific Rationale
This protocol offers a powerful alternative, particularly for the synthesis of primary amines from ketones using ammonia sources.[11][12] Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual role: it acts as a potent Lewis acid, activating the carbonyl group towards nucleophilic attack, and as an efficient water scavenger, irreversibly driving the equilibrium towards imine formation by forming stable titanium-oxo species.[13] This robust imine generation allows for the use of less selective, but more economical and readily available, reducing agents like sodium borohydride (NaBH₄).[11][13] The method is highly effective for chemoselective mono-alkylation of ammonia.[12]
Detailed Experimental Protocol
Objective: To synthesize 1-(1-(5-Bromo-2-iodo-phenyl)ethyl)amine from 1-(5-Bromo-2-iodo-phenyl)-ethanone.
Materials:
-
1-(5-Bromo-2-iodo-phenyl)-ethanone
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (NEt₃)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium borohydride (NaBH₄)
-
Ethanol (200 proof), anhydrous
-
Aqueous ammonia (2M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a capped, dry flask under a nitrogen atmosphere, dissolve 1-(5-Bromo-2-iodo-phenyl)-ethanone (1.0 eq), ammonium chloride (2.0 eq), and triethylamine (2.0 eq) in absolute ethanol.
-
Stir the mixture and add titanium(IV) isopropoxide (2.0 eq) dropwise. A yellow color may develop.
-
Cap the flask and stir the mixture at room temperature for 8-12 hours to ensure complete imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for an additional 6-8 hours at room temperature. Monitor by TLC or LC-MS.
-
Quench the reaction by pouring it into a 2M aqueous ammonia solution (approx. 3 volumes relative to the reaction volume) and stir vigorously for 1 hour.
-
Filter the resulting slurry through a pad of Celite® to remove the inorganic titanium salts, washing the filter cake thoroughly with dichloromethane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Data Summary Table: Ti(OiPr)₄ Protocol
| Parameter | Recommendation | Rationale |
| Ketone | 1.0 eq | Limiting reagent. |
| Amine Source | NH₄Cl (2.0 eq) / NEt₃ (2.0 eq) | In-situ generation of ammonia.[13] |
| Lewis Acid/Dehydrator | Ti(OiPr)₄ (2.0 eq) | Activates carbonyl and drives imine formation.[13][14] |
| Reducing Agent | NaBH₄ (1.5 eq) | Potent, inexpensive reductant for the formed imine. |
| Solvent | Absolute Ethanol | Common protic solvent for this method. |
| Temperature | Room Temp (Imine), 0 °C to RT (Reduction) | Controlled conditions for safety and selectivity. |
| Work-up | Aqueous NH₃ quench, filtration | Removes titanium byproducts as insoluble salts. |
Alternative Methodologies: A Brief Overview
While the two protocols detailed above are highly recommended for the target substrate, other methods exist, each with specific advantages and disadvantages.
-
The Leuckart-Wallach Reaction: A classical method using ammonium formate or formamide as both the nitrogen source and the reducing agent.[15][16] However, it typically requires very high temperatures (>160 °C) and can produce N-formylated byproducts, making it less suitable for complex, multi-functionalized molecules.[17][18]
-
Catalytic Reductive Amination: This "green" approach uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst (e.g., Ni, Pd, Ru).[19][20] While highly atom-economical, it often requires specialized high-pressure hydrogenation equipment and carries a risk of dehalogenation (C-Br or C-I bond cleavage) under certain catalytic conditions.[21]
General Experimental Workflow
Caption: A generalized workflow for reductive amination experiments.
Troubleshooting and Scientific Insights
-
Low Conversion: If the starting ketone remains, this primarily points to inefficient imine formation. For the STAB protocol, ensure anhydrous conditions and consider adding catalytic acetic acid. For the titanium protocol, ensure the quality of the Ti(OiPr)₄ and allow sufficient time for the imine formation step.
-
Alcohol Byproduct Formation: The presence of the corresponding alcohol indicates that the reduction of the ketone is competing with the reduction of the imine. This is more common with NaBH₄ than STAB. Ensure the imine is fully formed before adding the reducing agent and, for the titanium protocol, maintain low temperatures during the NaBH₄ addition.
-
Purification Challenges: Amines can exhibit tailing on silica gel chromatography. This can often be mitigated by pre-treating the silica with triethylamine or by adding a small percentage (~1%) of triethylamine or ammonia in methanol to the eluent system.
-
Substrate Considerations: The steric bulk from the ortho-iodo substituent on 1-(5-Bromo-2-iodo-phenyl)-ethanone may slightly decrease the reaction rate compared to unhindered ketones. Patience and careful monitoring are advised.
Conclusion
The reductive amination of 1-(5-Bromo-2-iodo-phenyl)-ethanone is a highly effective transformation for producing valuable amine-containing scaffolds for drug discovery and development. The choice between the mild and highly selective sodium triacetoxyborohydride protocol and the powerful titanium(IV) isopropoxide-mediated method will depend on the specific amine to be installed, scale, and available reagents. Both protocols detailed here provide robust, reliable, and high-yielding pathways to the desired products while preserving the integrity of the sensitive halogen functionalities on the aromatic ring.
References
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Ohta, T., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(17), 2861–2863*. ACS Publications. Retrieved from [Link]
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ChemTalk. (n.d.). Eschweiler-Clarke reaction. ChemTalk. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(37), 12059-12063*. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. Retrieved from [Link]
-
designer-drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. Retrieved from [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Ohta, T., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. Organic Letters, 4(17), 2861-3*. PubMed. Retrieved from [Link]
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 324-349*. MDPI. Retrieved from [Link]
-
Chen, P.-C., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 4165*. MDPI. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia.pub. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9205–9282*. ACS Publications. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. LibreTexts. Retrieved from [Link]
-
Gieshoff, T., et al. (2021). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. CHIMIA, 75(4), 332-336*. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones to primary amines. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. SynArchive. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]
-
Neidigh, K. A., et al. (1998). Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. eCommons. University of Dayton. Retrieved from [Link]
-
Salmi, C., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 396-401*. Bentham Science Publishers. Retrieved from [Link]
-
Bar, S., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(5), 731-740*. Thieme. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-62*. PubMed. Retrieved from [Link]
-
Khegay, A., & Hall, D. G. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved from [Link]
-
Senthamarai, T., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 475*. PMC. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929*. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Retrieved from [Link]
-
Baiker, A. (1999). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chimia, 53(6), 279-284*. Retrieved from [Link]
-
Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 90(26), 9181-9188*. PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. designer-drug.com [designer-drug.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Precision Engineering of C–N Bonds: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodoarenes
[1]
Executive Summary
In medicinal chemistry and complex API synthesis, orthogonal functionalization of aromatic rings is a critical capability. The Buchwald-Hartwig amination of mixed-halide arenes (specifically bromo-iodo systems) presents a unique opportunity: the selective installation of an amine at the C–I bond while preserving the C–Br bond for subsequent cross-coupling (e.g., Suzuki, Sonogashira, or a second amination).
This guide details the kinetic control strategies required to achieve >95% chemoselectivity. By exploiting the inherent oxidative addition rate differences between aryl iodides and aryl bromides (
Mechanistic Foundation: The Kinetic Window
The success of this transformation relies on the Oxidative Addition (OA) step of the catalytic cycle. For palladium(0) species, the bond dissociation energy (BDE) differences between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol) create a natural "kinetic window."
The Selectivity Hierarchy
Under standard conditions, the relative reactivity order is:
To maintain selectivity for the iodide in the presence of a bromide, the reaction must be kept in a diffusion-controlled regime for the iodide but a chemically-controlled (activation energy limited) regime for the bromide .
Ligand Selection: The "Gating" Mechanism
While bulky, electron-rich monodentate phosphines (e.g., tBuXPhos, BrettPhos) are excellent for activating unreactive chlorides, they are often too active for this specific application, risking "over-reaction" at the bromide site.
The Solution: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Bite Angle: The wide bite angle (~111°) of Xantphos favors Reductive Elimination (RE) but imposes a rigid geometry that differentiates the transition states of OA based on halide size and bond length.
-
Electronic Effect: It provides sufficient electron density to facilitate OA into the weak C–I bond but does not lower the activation barrier enough to readily activate the stronger C–Br bond at moderate temperatures.
Figure 1: Kinetic bifurcation in the oxidative addition step. Selectivity is achieved by maintaining reaction conditions where the energy available is sufficient for Path I but insufficient for Path Br.
Strategic Protocol Design
Critical Reagents
| Component | Recommendation | Rationale |
| Catalyst Source | Pd₂(dba)₃ | Provides a clean source of Pd(0) without generating acidic byproducts (unlike Pd(OAc)₂ which requires reduction). |
| Ligand | Xantphos | High bite angle ensures stability and selectivity. Alternative: DPEphos (if Xantphos fails). |
| Base | Cs₂CO₃ | A mild, heterogeneous base prevents base-mediated decomposition and side reactions. Avoid: NaOtBu (too strong/soluble, can promote rapid non-selective coupling). |
| Solvent | 1,4-Dioxane or Toluene | Non-polar to moderately polar aprotic solvents stabilize the catalytic cycle. Dioxane is preferred for solubility. |
| Temperature | 40°C – 80°C | CRITICAL: Start low. C–I activation often occurs at 40-60°C. C–Br activation typically requires >80-100°C. |
Master Protocol: Selective Amination of 1-Bromo-4-Iodobenzene[2]
Objective: Synthesize N-(4-bromophenyl)morpholine from 1-bromo-4-iodobenzene and morpholine.
Materials Preparation
-
Substrate: 1-Bromo-4-iodobenzene (1.0 equiv, 1.0 mmol, 283 mg)
-
Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%, 0.015 mmol, 14 mg)
-
Ligand: Xantphos (4.5 mol%, 0.045 mmol, 26 mg)
-
Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 650 mg) — Must be finely ground and dry.
-
Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)
Step-by-Step Procedure
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, add Pd₂(dba)₃ and Xantphos to a dry reaction vial.
-
Add 1 mL of dioxane and stir at Room Temperature (RT) for 5–10 minutes. The solution should turn from deep purple/red to a lighter orange/yellow, indicating active catalyst formation (
).
-
-
Reaction Assembly:
-
Add the substrate (1-bromo-4-iodobenzene) and base (Cs₂CO₃) to the vial containing the pre-formed catalyst.
-
Add the remaining solvent (4 mL).
-
Add the amine (morpholine) last.
-
Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
-
The "Ramp" Strategy (Temperature Control):
-
Place the reaction vessel in a pre-heated block at 45°C .
-
Stir vigorously (800–1000 rpm). Mass transfer is critical for heterogeneous bases.
-
-
Monitoring (Self-Validation):
-
T = 1 hour: Take a 10 µL aliquot. Quench in EtOAc/Water. Analyze via HPLC or GC-MS.
-
Checkpoint: You should see consumption of the starting material and formation of the mono-aminated product (Mass = M+Morpholine-I).
-
Warning: If <10% conversion, increase temp to 60°C . Do NOT exceed 80°C unless conversion stalls completely.
-
-
Work-up:
-
Once Starting Material (SM) is <2%, cool to RT.
-
Filter the mixture through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: The bromo-product is usually less polar than the bis-aminated side product (if any formed).
-
Troubleshooting & Optimization Matrix
If the standard protocol does not yield >90% selectivity, use this logic matrix to adjust parameters.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst inactive or Temp too low. | 1. Increase Temp to 60°C.2. Switch base to NaOtBu (carefully).3. Ensure O₂ exclusion (degas solvent). |
| Loss of Selectivity (Bis-amination) | Temp too high or Ligand too "hot". | 1. LOWER Temp by 10-20°C.2. Reduce catalyst loading to 0.5 mol%.3. Switch to a less electron-rich ligand (e.g., DPEphos). |
| Dehalogenation (Reduction of C-I) | Hydride source present. | 1. Ensure solvent is anhydrous.2. Avoid alcoholic solvents.3. Switch solvent to Toluene. |
| C-Br Activation instead of C-I | Rare; usually electronic bias of ring. | 1. Check substrate electronics (strong EWG ortho to Br?).2. Use Pd(OAc)₂/TPP (Triphenylphosphine) – TPP is much less active and may only activate I. |
Workflow Decision Tree
Figure 2: Decision logic for optimizing reaction conditions based on real-time monitoring.
References
-
Mechanistic Basis of Selectivity
-
Xantphos/Pd Protocol for Bromo-Iodoarenes
-
General Buchwald-Hartwig Guide & Ligand Effects
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
-
Chemoselectivity Reviews
-
Lou, S. J., & Xu, D. Q. (2014). Pd-Catalyzed Chemoselective Amination of Aryl Chlorides with Aromatic Amines. The Journal of Organic Chemistry, 79(13), 6361–6368. (Illustrates principles of halide discrimination). Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Preventing dehalogenation during reduction of 5-bromo-2-iodo imines
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing the unique challenge of reducing imines while preserving highly labile carbon-halogen bonds. As a Senior Application Scientist, I have structured this hub to provide mechanistic clarity, troubleshooting logic, and field-proven, self-validating protocols.
The Core Challenge: Mechanistic Divergence
When reducing 5-bromo-2-iodo imines, the synthetic goal is to kinetically favor the reduction of the C=N double bond over the cleavage of the carbon-halogen bonds. The primary failure mode in this transformation is protodehalogenation (specifically deiodination). Because the C–I bond is exceptionally weak, unmoderated reducing agents or traditional transition-metal catalysts will readily cleave it before or alongside the imine reduction.
Troubleshooting Guide & FAQs
Q1: Why does my 5-bromo-2-iodo imine undergo rapid deiodination even with standard borohydrides? A1: The causality lies in bond dissociation energies. The C–I bond has an exceptionally low dissociation energy of approximately 58 kcal/mol[1]. When using standard sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the unmoderated hydridic character facilitates unintended single-electron transfer (SET) or direct nucleophilic attack at the iodine atom. This leads to rapid protodeiodination. The C–Br bond is slightly stronger but remains vulnerable to these aggressive hydrides.
Q2: Which stoichiometric hydride reagents offer the best chemoselectivity for this substrate? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. The causality here is electronic: the electron-withdrawing acetate ligands significantly reduce the nucleophilicity and hydridic character of the reagent[2]. By conducting the reaction under mildly acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. NaBH(OAc)₃ selectively attacks this activated iminium carbon without transferring enough electron density to cleave the C–I or C–Br bonds.
Q3: I need to scale up and prefer catalytic hydrogenation. Can I use standard Pd/C? A3: No. Standard Pd/C with H₂ will result in complete dehalogenation. Palladium readily undergoes oxidative addition into C–I and C–Br bonds. If catalytic hydrogenation is required, you must use specialized bimetallic catalysts. For example, a bimetallic PdCo–Fe₃O₄ nanoparticle catalyst has been shown to suppress dehalogenation by minimizing the Pd content relative to Co, maintaining the synergistic reduction of the imine while preventing C–I insertion[3].
Q4: Are there metal-free or alternative scalable methods? A4: Yes. Continuous flow photoredox transfer hydrogenation is highly effective. This method allows for precise residence time control, kinetically favoring the rapid transfer hydrogenation of the imine while cutting the reaction off before time-dependent, parasitic protodehalogenation can occur[4].
Data Presentation: Reagent Efficacy & Causality
| Reducing Agent / Method | Chemoselectivity (C=N) | Risk of Dehalogenation | Mechanistic Causality |
| NaBH₄ / LiAlH₄ | Poor | High | Unmoderated hydride transfer / SET readily cleaves weak C–I bonds. |
| NaBH(OAc)₃ | Excellent | Low | Acetate ligands withdraw electron density, reducing hydridic character[2]. |
| Pd/C + H₂ | Poor | Extreme | Pd rapidly undergoes oxidative addition into C–I and C–Br bonds. |
| PdCo–Fe₃O₄ + H₂ | Good | Low | Bimetallic synergy suppresses oxidative addition while maintaining H₂ activation[3]. |
| Flow Photoredox | Excellent | Very Low | Precise residence time in flow reactors prevents time-dependent over-reduction[4]. |
Mechanistic Workflows & Decision Logic
Decision tree for selecting a chemoselective reduction strategy for halogenated imines.
Mechanistic divergence between desired imine reduction and undesired dehalogenation.
Self-Validating Experimental Protocol: Chemoselective Reduction using NaBH(OAc)₃
This protocol utilizes a mild hydride source combined with strict temperature control to kinetically isolate the imine reduction pathway.
Reagents Required:
-
5-Bromo-2-iodo imine (1.0 equiv, 1.0 mmol)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)
-
Glacial Acetic Acid (1.2 equiv, 1.2 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
Step-by-Step Methodology:
-
Iminium Activation: Dissolve the 5-bromo-2-iodo imine in anhydrous DCE (10 mL) under a nitrogen atmosphere. Add glacial acetic acid (1.2 equiv) dropwise at room temperature.
-
Causality: Acetic acid protonates the imine to form the highly electrophilic iminium ion, lowering the LUMO and making it highly susceptible to mild hydrides.
-
Self-Validation Check: Take a 10 µL aliquot, quench with saturated NaHCO₃, and run TLC (Hexanes/EtOAc). Confirm that the starting material is stable under these acidic conditions before proceeding.
-
-
Hydride Addition: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.
-
Causality: Cooling to 0 °C minimizes the thermal kinetic energy available in the system, effectively shutting down the higher-activation-energy pathway of C–I bond cleavage while allowing the low-barrier iminium reduction to proceed.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. Look for the
peak of the desired amine. If a peak corresponding to appears, the reaction temperature is too high, or local hot-spots are occurring due to rapid stirring failure.
-
-
Quenching & Workup: Once complete, cool the reaction back to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO₃ (10 mL).
-
Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted borohydride without generating excessive exothermic heat that could trigger late-stage dehalogenation.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5-bromo-2-iodo amine.
References
-
A Chemoselective and Scalable Transfer Hydrogenation of Aryl Imines by Rapid Continuous Flow Photoredox Catalysis Source: Chimia URL: [Link]
-
Cross-Selective Aza-Pinacol Coupling via Atom Transfer Catalysis Source: NSF Public Access Repository URL: [Link]
-
Reduction of imines with a reusable bimetallic PdCo–Fe₃O₄ catalyst at room temperature under atmospheric pressure of H₂ Source: National Institutes of Health (PMC) URL: [Link]
-
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild reducing agent... Source: Pearson URL: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... | Study Prep in Pearson+ [pearson.com]
- 3. Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
Improving enantiomeric excess of 1-(5-Bromo-2-iodo-phenyl)-ethylamine
Technical Support Center: Chiral Technologies & Process Chemistry Subject: Optimization of Enantiomeric Excess (ee) for 1-(5-Bromo-2-iodo-phenyl)-ethylamine Ticket ID: #CHIRAL-5Br2I-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary: The "Ortho-Iodo" Challenge
You are encountering difficulty improving the enantiomeric excess (ee) of 1-(5-Bromo-2-iodo-phenyl)-ethylamine . This is a known challenge in process chemistry. The specific substitution pattern—a massive iodine atom at the ortho position (C2) relative to the chiral center—creates severe steric hindrance that disrupts standard enzymatic binding pockets and slows down chemical condensation rates.
The 5-bromo handle is likely intended for downstream cross-coupling; preserving the C-I bond is critical. Therefore, harsh methods (like standard hydrogenation) that risk dehalogenation are contraindicated.
This guide provides three validated workflows to break the "90% ee ceiling," structured as a troubleshooting decision tree.
Part 1: Diagnostic & Strategy Selection
Before proceeding, identify your starting material state to select the correct module.
Figure 1: Decision matrix for selecting the appropriate resolution or synthesis strategy.
Module A: Kinetic Resolution (Lipase-Mediated)
Best for: Cleaning up racemic amine (e.g., 80% ee
The Science
Candida antarctica Lipase B (CAL-B) is the industry standard. It selectively acylates the (
Troubleshooting Protocol
Q1: The reaction stalls at 30-40% conversion. Why? A: The "product inhibition" or steric bulk is stopping the enzyme.
-
Fix 1 (Acyl Donor Switch): Switch from Isopropyl Acetate to Ethyl Methoxyacetate or Methyl Methoxyacetate . The methoxy group increases the reaction rate significantly for sterically hindered amines by activating the carbonyl via induction.
-
Fix 2 (Temperature): Increase T to 50-60°C. CAL-B (immobilized as Novozym 435) is stable here. The heat provides the energy to overcome the steric barrier of the iodine atom.
Q2: My ee is stuck at 92%. How do I get to >99%? A: You are likely stopping the reaction at exactly 50% conversion.
-
The "Over-Run" Technique: For kinetic resolution, you must push conversion past 50% (e.g., to 52-55%) to consume the last traces of the fast-reacting enantiomer. You sacrifice yield (dropping from 45% to 40%) to buy purity.
-
Recrystallization: If the amine is solid, convert it to the tartrate or mandelate salt. The ortho-iodo group often aids crystallization by providing a "heavy atom" lattice anchor.
Experimental Setup (Optimized):
| Component | Condition | Note |
|---|---|---|
| Enzyme | Novozym 435 (CAL-B) | 20-50 wt% relative to substrate |
| Solvent | MTBE or Toluene | Dry solvents are critical to prevent hydrolysis. |
| Acyl Donor | Ethyl Methoxyacetate (0.6 eq) | Faster kinetics than ethyl acetate. |
| Temp | 45°C - 60°C | Higher T overcomes steric bulk. |
Module B: Biocatalytic Transamination (ATA)
Best for: Converting the ketone precursor directly to chiral amine (100% theoretical yield).
The Science
-Transaminases (ATAs) transfer an amine group from a donor (isopropylamine or alanine) to your ketone. The Problem: The "small binding pocket" of standard ATAs cannot accommodate the massive 2-iodo-5-bromo phenyl ring.Troubleshooting Protocol
Q1: I screened standard ATAs (Vibrio, Chromobacterium) and got 0% conversion.
A: You are using Class I/II transaminases. You require Class III
-
Action: Screen specific "bulky substrate" panels (e.g., Codexis ATA-4xx series or equivalent generic panels for "bulky-bulky" ketones).
Q2: The equilibrium is unfavorable. How do I drive it? A: The reaction is reversible.
-
Method A (Isopropylamine): Use Isopropylamine (IPM) as the amine donor in large excess (1M). The byproduct is acetone, which is volatile. Warning: High IPM concentrations can denature enzymes.
-
Method B (LDH-Glucose System): Use L-Alanine as the donor. Add Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and remove the pyruvate byproduct (converting it to lactate). This pulls the equilibrium to the right.
Q3: The substrate isn't dissolving. A: 1-(5-Bromo-2-iodophenyl)ethanone is highly lipophilic.
-
Fix: Use DMSO (up to 20% v/v) as a cosolvent. Most commercial ATAs tolerate this.
Module C: Ellman's Auxiliary (Chemical Synthesis)
Best for: Absolute reliability and scalability when enzymes fail.
The Science
Condensation of the ketone with (
Troubleshooting Protocol
Q1: Imine formation is incomplete even after 48 hours. A: Standard dehydration (MgSO4) is too weak.
-
The Titanium Fix: You must use Titanium(IV) ethoxide [Ti(OEt)4] . It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
-
Stoichiometry: Increase Ti(OEt)4 to 2.0 - 3.0 equivalents .
-
Temperature: Reflux in THF (66°C) or Toluene (110°C). The 2-iodo group requires thermal energy to allow the auxiliary to attack.
Q2: I have low diastereomeric ratio (dr) after reduction. A: The reduction step determines the stereochemistry.
-
Reagent Choice:
-
Standard: NaBH4 (gives ~90:10 dr).
-
High Precision:L-Selectride (Lithium tri-sec-butylborohydride). The bulk of Selectride interacts with the bulk of the 2-iodo group to enhance facial selectivity, often pushing dr to >95:5.
-
-
Purification Trick: Do not hydrolyze the sulfinamide yet. Isolate the intermediate sulfinamide (the protected amine). This is often a crystalline solid. Recrystallize this intermediate to >99% de (diastereomeric excess). Then cleave with HCl to get the free amine.
Figure 2: Optimized Ellman's Auxiliary workflow emphasizing the intermediate purification step.
Part 4: Analytical Validation
You cannot improve what you cannot measure. The heavy halogen atoms affect the retention time significantly.
Recommended HPLC Conditions:
-
Column: Daicel Chiralpak AD-H or OD-H (The "Gold Standards" for aromatic amines).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is mandatory to sharpen the peak of the basic amine. Without it, the "tailing" will mask the minor enantiomer, giving you false ee readings.
-
-
Detection: UV at 254 nm (Strong absorption from the aryl bromide).
References
-
Ortho-Substituted Ketone Transamination
- Title: Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones...
- Source:Applied and Environmental Microbiology (2019).
-
URL:[Link]
-
Lipase Resolution of Halo-Amines
-
Ellman Auxiliary Mechanism & Optimization
-
Title: Ellman's Sulfinamides - Versatile Chiral Auxiliaries.[3]
- Source: Sigma-Aldrich Technical Bulletin.
-
-
Kinetic Resolution Strategy (Methoxyacetate)
- Title: Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine.
- Source:Beilstein Journal of Organic Chemistry (2010).
-
URL:[Link]
Sources
Technical Support Center: Purification of 1-(5-Bromo-2-iodo-phenyl)-ethylamine hydrochloride
Welcome to the technical support guide for the purification of 1-(5-Bromo-2-iodo-phenyl)-ethylamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Understanding the Molecule and Purification Challenges
1-(5-Bromo-2-iodo-phenyl)-ethylamine hydrochloride is a substituted phenylethylamine derivative. Its structure, featuring a chiral center and halogen substituents, presents specific challenges in purification. The primary goals of purification are to remove unreacted starting materials, reaction byproducts, and to resolve the enantiomers if a specific stereoisomer is desired.
Key Molecular Features Influencing Purification:
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt makes the compound generally soluble in polar solvents like water and alcohols, and less soluble in non-polar organic solvents. This property is fundamental to both acid-base extraction and recrystallization strategies.[1][2]
-
Chiral Center: The ethylamine side chain contains a stereocenter, meaning the compound exists as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is crucial, necessitating chiral resolution.[3][4]
-
Aromatic Halogens: The bromo and iodo substituents increase the molecule's molecular weight and can influence its crystallinity and solubility.
Common Impurities
Understanding potential impurities is the first step in developing a robust purification strategy. Depending on the synthetic route, common impurities may include:
-
Starting Materials: Unreacted 1-(5-bromo-2-iodophenyl)ethanone.
-
Reducing Agents and Byproducts: Residual reducing agents (e.g., borohydride salts) and their byproducts.
-
Side-Reaction Products: Over-alkylation or byproducts from competing reactions.[5]
-
Solvents: Residual solvents from the reaction or workup.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-(5-Bromo-2-iodo-phenyl)-ethylamine hydrochloride.
FAQ 1: My product is an oil or a waxy solid and won't crystallize. How can I solidify it?
Answer:
This is a common issue, often caused by residual impurities or solvent. Here’s a systematic approach to induce crystallization:
1. Ensure Complete Conversion to the Hydrochloride Salt: The freebase form of many phenylethylamines can be oily.[1] Incomplete reaction with hydrochloric acid will result in a mixture that is difficult to crystallize.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Monitor for precipitation of the hydrochloride salt.
-
If no precipitate forms, it may indicate that the freebase is already fully protonated.
-
2. Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]
-
Recommended Solvents for Amine Hydrochlorides:
-
Experimental Protocol: Recrystallization
-
Dissolve the crude hydrochloride salt in a minimal amount of a boiling solvent (e.g., ethanol).
-
If the solution is colored or contains insoluble impurities, hot filter it.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
FAQ 2: After recrystallization, my product purity is still low. What are the next steps?
Answer:
If a single recrystallization is insufficient, you may need to consider a multi-step purification approach or address specific types of impurities.
1. Acid-Base Extraction: This technique is excellent for separating your basic amine product from neutral or acidic impurities.[1]
-
Workflow for Acid-Base Extraction:
Sources
Technical Support Center: Purification of 1-(5-Bromo-2-iodo-phenyl)-ethylamine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of palladium impurities from 1-(5-Bromo-2-iodo-phenyl)-ethylamine. The methodologies and principles discussed herein are broadly applicable to a range of active pharmaceutical ingredients (APIs) synthesized via palladium-catalyzed cross-coupling reactions.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental questions surrounding palladium contamination in synthetic intermediates like 1-(5-Bromo-2-iodo-phenyl)-ethylamine.
Q1: Why is my 1-(5-Bromo-2-iodo-phenyl)-ethylamine likely contaminated with palladium?
A: The structure of your compound, featuring an amine ortho to an iodo-substituted phenyl ring, strongly suggests it was synthesized using a palladium-catalyzed reaction, such as a Buchwald-Hartwig amination or a related cross-coupling process.[1][2][3] These reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4][5] However, a significant drawback is the potential for the final product to be contaminated with residual palladium from the catalyst.[6][7] This contamination is a critical issue in pharmaceutical development, as regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug substances.[6][8]
Q2: What form is the residual palladium in, and why does it matter?
A: Residual palladium can exist in several forms, and its speciation significantly impacts the choice of removal strategy.[9][10]
-
Homogeneous (Soluble) Species: These can be Pd(0) or Pd(II) complexes, often bound to ligands (e.g., phosphines) or your product. The basic ethylamine moiety in your compound can act as a ligand, chelating with the palladium and keeping it dissolved in the organic phase, making simple filtration ineffective.
-
Heterogeneous (Insoluble) Species: This is often observed as "palladium black," a colloidal or precipitated form of Pd(0) that results from catalyst decomposition.[11] While seemingly easy to remove, fine colloidal particles can pass through standard filters.
Understanding the palladium species is crucial; soluble forms require methods that can "capture" the metal ion, while insoluble forms can sometimes be addressed by filtration.[11][12]
Q3: How can I accurately determine the level of palladium contamination?
A: Visual inspection is insufficient. For precise quantification, especially to meet pharmaceutical industry standards (often below 10 ppm), highly sensitive analytical techniques are required.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard.[13][14][15] It offers exceptional sensitivity (detecting parts-per-billion levels) and is the most accepted method for final product validation.[15][16][17]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) is another powerful technique that can be used for rapid and simple determination of palladium in API samples.[6]
-
Fluorometric and Colorimetric Assays are available for high-throughput screening of purification methods during process development.[4][13][18] They offer a faster and less expensive alternative to ICP-MS for intermediate checks but are not typically used for final product release.[4][14]
Section 2: Palladium Removal Strategies & Protocols
A multi-step approach is often necessary to reduce palladium to acceptable levels.[5] The choice of method depends on the palladium level, cost, scale, and potential for product loss.[9]
Q4: I can see black particles in my reaction mixture. What should be my first step?
A: If you observe a precipitate, your first and simplest step should be filtration through a pad of diatomaceous earth (e.g., Celite®).[12] This can effectively remove larger, insoluble palladium agglomerates.[5]
-
Procedure: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF), pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel, and wash the pad thoroughly with the same solvent to ensure full recovery of your product.[12] Even after this step, you must analyze the filtrate for residual soluble palladium.
Q5: Filtration wasn't enough. How do I choose the right metal scavenger?
A: Metal scavengers are materials, typically functionalized silica gel or polymers, designed to selectively bind and remove metal ions from solution.[10][19] The choice of scavenger is critical and depends on the nature of the palladium species.
-
Thiol-Functionalized Scavengers (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol): These are highly effective for a broad range of palladium species (Pd(0) and Pd(II)). The soft thiol group has a strong affinity for the soft palladium metal center, forming a stable complex that is easily filtered off.[8] This is often the most reliable choice for compounds like yours.
-
Triaminetetraacetic Acid (TMT)-Functionalized Scavengers (e.g., Biotage® MP-TMT): These are particularly effective for scavenging palladium and other metals.[8][10] They have been shown to reduce palladium levels from over 800 ppm to near zero.[10]
-
Amine-Based Scavengers: While available, these may be less effective for your specific molecule due to competitive binding from your product's own ethylamine group.
Screening a few different scavengers on a small scale is a prudent approach to identify the most efficient one for your specific process.[5]
Q6: Can I use activated carbon? What are the pros and cons?
A: Yes, activated carbon is a cost-effective and widely used method for palladium removal.[20][21][22] It can adsorb a wide range of palladium species.[20]
-
Advantages: Low cost, high efficiency, and applicability to various palladium forms.[20][21] It can reduce palladium levels from hundreds of ppm to <1 ppm.[9]
-
Disadvantages: The primary drawback is its non-selective nature. Activated carbon can adsorb your product along with the palladium, leading to significant yield loss.[9] This effect must be quantified during development. Additionally, fine carbon particles can be difficult to filter completely.
Workflow for Selecting a Palladium Removal Strategy
The following diagram outlines a logical workflow for choosing the appropriate purification method.
Caption: Decision workflow for palladium impurity removal.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol provides a general guideline. Optimal scavenger amount, temperature, and time should be determined experimentally.
Caption: Experimental workflow for scavenger-based purification.
-
Dissolution: Dissolve the crude 1-(5-Bromo-2-iodo-phenyl)-ethylamine in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to make a ~5-10% w/v solution.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 5-10 weight equivalents relative to the mass of palladium in the batch (if unknown, use 2-5% of the substrate mass as a starting point).
-
Agitation: Stir the resulting slurry. The efficiency of scavenging is dependent on time and temperature. Start with stirring overnight (12-18 hours) at room temperature. For more challenging cases, heating to 40-50 °C can improve kinetics.[9]
-
Filtration: Remove the scavenger by filtration.
-
Washing: Wash the scavenger cake with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical loading is 0.1-0.2 weight equivalents relative to the substrate.[9]
-
Agitation: Stir the slurry, typically at a slightly elevated temperature (e.g., 45 °C) for 12-18 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. This step is critical, as carbon fines can be difficult to remove.
-
Yield & Analysis: Concentrate the filtrate and determine the product yield to quantify any loss due to adsorption. Submit a sample for ICP-MS analysis.
Data Summary
The following table provides a qualitative comparison of common palladium removal techniques.
| Method | Typical Efficiency | Cost | Scalability | Key Consideration |
| Filtration (Celite®) | Low-Moderate | Low | High | Only removes insoluble Pd; often a pre-treatment step. |
| Activated Carbon | High | Low | High | Risk of significant product yield loss due to non-specific adsorption.[9] |
| Thiol Scavengers | Very High | High | High | Highly selective, minimizing product loss.[8] Often the most effective method. |
| Chromatography | High | Moderate | Moderate | Can remove Pd but may require significant solvent and method development.[1][12] |
| Crystallization | Variable | Low | High | Can be effective if Pd species are selectively retained in the mother liquor.[14] |
Section 3: Advanced Troubleshooting
Q7: I've tried a scavenger, and my palladium levels are still too high. What's next?
A: If a single treatment is insufficient, consider the following:
-
A Multi-Step Approach: Combine methods. For example, treat with activated carbon first to remove the bulk of the palladium, then use a more expensive thiol scavenger as a "polishing" step to remove the final traces.[5]
-
Optimize Scavenging Conditions: Increase the amount of scavenger, the reaction time, or the temperature.
-
Change the Solvent: The solvent can affect the conformation of your product and the accessibility of the palladium center. Trying the scavenging process in a different solvent may improve results.
-
Use a Binary System: A combination of a chelating agent (like N-acetylcysteine) with an adsorbent like activated carbon or silica gel can be a cost-effective alternative to pre-functionalized scavengers.[22]
By systematically applying these diagnostic, screening, and purification protocols, researchers can effectively and verifiably remove palladium contaminants to meet the rigorous standards required for pharmaceutical development.
References
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Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available at: [Link]
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Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113. Available at: [Link]
- Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.
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Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. Available at: [Link]
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Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]
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- Kawanami, H., & Ikushima, Y. (2005). Method of removing palladium. Google Patents, US20050256327A1.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Biotage. (2023). Why palladium metal scavengers are not all the same.
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Marguí, E., Van Meel, K., Fontàs, C., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468-1474. Available at: [Link]
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Shao, P., Luo, X., Liu, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. Available at: [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Homogeneous Catalysis, 779-810.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
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Regel, B., Sroka, M., & Janusz, W. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel), 16(9), 3466. Available at: [Link]
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Vareda, J. P., Valério, A., & Durães, L. (2025). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. Chemosensors, 13(6), 154. Available at: [Link]
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Chen, F. E., & Ku, M. S. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 954–956. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
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Welch, C. J., Albaneze-Walker, J., Co, B., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 15(6), 1343–1350. Available at: [Link]
- Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
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Vanhaecke, F., & Köllensperger, G. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]
- Sigma-Aldrich. (n.d.). Functionalized Silica Gels for Organic Synthesis.
- Reddit community. (2025). Your trick to remove residual palladium. r/Chempros.
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da Silva, A. F. M., de Souza, R. M., & da Veiga, M. A. M. S. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 13(1), 37-45. Available at: [Link]
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MacNevin, C. J., & Gafney, H. D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 95(10), 1738–1753. Available at: [Link]
- Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
- Reddy, B. R., Kumar, K. S., & Singh, P. (2006). Process for the recovery of palladium from spent silica. Google Patents, US7108839B2.
- The Royal Society of Chemistry. (n.d.). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines.
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Green, R. A., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]
- Organic Syntheses Procedure. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- Cytiva. (2024). Polishing chromatography in process development.
- DuPont. (n.d.). Guide to cartridge purification of oligonucleotides with DuPont™ AmberChrom™ Resins.
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Li, X., Wang, Y., Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3334. Available at: [Link]
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Rajesh, C., Somannavar, Y. S., Murthy, K. V. R. M., & Ramadevi, B. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12), 3123-3127. Available at: [Link]
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Srinivasachary, K., Rajesh, C., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry. Available at: [Link]
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Sharma, R., Kumar, A., Singh, P., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm, 23(32), 5518-5530. Available at: [Link]
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Technical Support Center: Troubleshooting Cyclization Side Reactions in 2-Iodo-benzylamine Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodo-benzylamine derivatives. These substrates are powerful precursors for synthesizing a variety of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents and bioactive molecules. The key transformation often involves an intramolecular palladium-catalyzed reaction, such as a Heck or Buchwald-Hartwig amination, to form the crucial C-N or C-C bond that closes the ring.
While powerful, these reactions are often plagued by competing side reactions that can diminish yield, complicate purification, and hinder the development of robust synthetic routes. This guide is designed to serve as a practical, field-proven resource to help you diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make rational, data-driven decisions to optimize your cyclization reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic rationale for the problem and offers targeted strategies for resolution.
Question 1: My primary side product is the homocoupled biaryl of my starting material. How can I suppress this?
Answer:
The formation of a symmetrical biaryl product via homocoupling is a frequent and frustrating side reaction in palladium-catalyzed processes involving aryl halides. This issue arises from two primary mechanistic pathways, and understanding them is key to its suppression.
Causality & Mechanism:
-
Pd(II)-Mediated Homocoupling: This is often the dominant pathway. It involves a stoichiometric reaction between a Pd(II) species and your organometallic intermediate (e.g., an arylpalladium species), leading to the biaryl and Pd(0). The presence of atmospheric oxygen can exacerbate this by re-oxidizing Pd(0) to the problematic Pd(II) state.[1]
-
Reductive Homocoupling: This can occur when two molecules of your 2-iodo-benzylamine derivative oxidatively add to a Pd(0) center, followed by reductive elimination to form the biaryl dimer.
Troubleshooting Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical first step. Oxygen promotes the formation of Pd(II) species that drive homocoupling.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.
-
Employ a Mild Reducing Agent: The addition of a mild reducing agent can help keep the palladium in its active Pd(0) state. Potassium formate (KOCHO) has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[1]
-
Optimize Catalyst & Ligand Choice: The goal is to accelerate the desired intramolecular cyclization so that it outcompetes the intermolecular homocoupling.
-
Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, XPhos, or BrettPhos). These ligands promote faster reductive elimination for the desired C-N bond formation and can sterically hinder the formation of intermediates required for homocoupling.[2][3]
-
Ensure your palladium precatalyst is of high quality and fully activated to Pd(0).
-
Caption: A stepwise workflow for diagnosing and resolving homocoupling side reactions.
Question 2: My reaction is stalling, and I'm recovering mostly de-iodinated starting material. What's happening?
Answer:
The formation of the hydrodehalogenated (or protonated) arene is a common unproductive pathway where the iodine atom is replaced by a hydrogen atom. This side reaction, often referred to as reduction, effectively consumes your starting material without forming the desired product.
Causality & Mechanism:
This side reaction often stems from an unproductive β-hydride elimination pathway or reaction with trace water or other proton sources. After the initial oxidative addition of the 2-iodo-benzylamine to Pd(0), the resulting arylpalladium(II) intermediate can react in several ways. In an undesired pathway, it can abstract a hydride from a solvent molecule, a reagent, or even the substrate itself, leading to a palladium-hydride species. Reductive elimination of H-I (which is then neutralized) or direct protonolysis of the Ar-Pd bond by a proton source regenerates the Pd(0) catalyst and releases the reduced arene.[4]
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: Water is a common culprit. Ensure all solvents are rigorously dried (e.g., passed through a solvent purification system or distilled over a suitable drying agent) and that all glassware is oven- or flame-dried before use.
-
Choice of Base and Solvent:
-
The base can be a source of protons or promote β-hydride elimination from the amine sidechain. If using an alkoxide base like NaOtBu, ensure it is fresh and handled under inert atmosphere.
-
For intramolecular Heck-type cyclizations, switching to a non-coordinating solvent like toluene or benzene can be beneficial. In some cases, polar aprotic solvents like DMF or NMP can be sources of hydrides at elevated temperatures.
-
-
Ligand Selection: The ligand has a profound impact on the stability of the arylpalladium intermediate and the relative rates of competing pathways.
| Substrate Type | Recommended Ligands | Recommended Bases | Rationale |
| N-Aryl Benzylamines | XPhos, RuPhos | Cs₂CO₃, K₃PO₄ | Weaker carbonate bases are often sufficient and less prone to side reactions than alkoxides.[3] |
| N-Alkyl Benzylamines | BrettPhos, SPhos | NaOtBu, LHMDS | Stronger bases are needed for less acidic N-H bonds. Ligands are designed for these specific couplings. |
| Intramolecular Heck | (R)-BINAP, DPPF | Et₃N, Proton Sponges | Tertiary amine bases are non-nucleophilic and scavenge the H-X generated during the Heck cycle. |
Question 3: I am attempting an intramolecular Heck reaction, but I'm getting a mixture of regioisomers or observing double bond isomerization in my product. How can I control the selectivity?
Answer:
Regiocontrol in intramolecular Heck reactions is governed by the mode of cyclization (exo vs. endo) and the subsequent β-hydride elimination step. Loss of selectivity often points to issues in one of these two key stages.[5]
Causality & Mechanism:
-
Exo vs. Endo Cyclization: For the formation of small rings (5- or 6-membered), the exo cyclization pathway is almost always favored due to a lower energy transition state.[5] Formation of an endo product is rare unless the tether is long and flexible.
-
β-Hydride Elimination: After the cyclization (migratory insertion), the resulting alkylpalladium intermediate must undergo β-hydride elimination to form the alkene product and regenerate the catalyst. For this to occur, there must be a hydrogen atom syn-coplanar to the palladium center. If there are multiple possible β-hydrogens, a mixture of products can result.[6]
-
Re-insertion and Isomerization: The palladium-hydride (Pd-H) species formed after elimination can re-add to the newly formed double bond (hydropalladation) and then eliminate again from a different position. This reversible process leads to isomerization of the double bond to the most thermodynamically stable position, which may not be the desired product.[6]
Caption: The desired intramolecular Heck cycle versus the competing double bond isomerization pathway.
Troubleshooting Strategies:
-
Use a Halide Scavenger: The re-addition of the H-Pd-X species is often reversible. Adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) or a thallium salt (e.g., TlOAc) can irreversibly precipitate the halide ion (AgI), pushing the reaction towards the desired product and preventing the isomerization pathway. Note: Thallium salts are highly toxic and should be handled with extreme caution.
-
Modify the Electronic Nature of the Catalyst: Switching to a cationic palladium intermediate (generated by using ligands like (R)-BINAP with AgOTf) can significantly alter the regioselectivity of the β-hydride elimination step, often favoring elimination away from bulky substituents.
-
Add a Re-oxidant: For certain Heck variations (Heck-Mizoroki), including a re-oxidant like benzoquinone (BQ) can help regenerate the active catalyst and influence the product distribution.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for these cyclization reactions? A: There is no single "best" solvent. Toluene is a common and excellent starting point due to its non-coordinating nature and ease of making anhydrous.[3] Dioxane is also frequently used. For some substrates, more polar aprotic solvents like DMF, DMAc, or NMP may be required to achieve sufficient solubility and reaction rates, but be aware they can be problematic at high temperatures.
Q: My 2-iodo-benzylamine derivative has other functional groups. How tolerant are these reactions? A: Palladium-catalyzed reactions are known for their excellent functional group tolerance.[5] Groups like esters, amides, ketones, nitriles, and ethers are generally well-tolerated. However, unprotected acidic protons (e.g., -OH, -COOH, other -NH) can interfere with the base or the catalyst. Free thiols (-SH) are known catalyst poisons. It is often necessary to protect these groups before the cyclization step.
Q: How critical is the purity of my starting material? A: Extremely critical. Impurities can have a significant impact. For example, residual aryl iodide from a previous step can lead to unwanted homocoupling.[1] Trace amounts of other metals or nucleophiles can inhibit or poison the palladium catalyst. Always ensure your 2-iodo-benzylamine derivative is purified to >98% purity before use.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Amination
This protocol provides a starting point for the cyclization of an N-substituted 2-iodo-benzylamine.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-iodo-benzylamine substrate (1.0 eq, e.g., 0.5 mmol).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand if not using a precatalyst (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).
-
Degassing (Optional but Recommended): If reagents were added outside a glovebox, seal the vessel and perform three cycles of vacuum/backfill with inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filter pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Organic Chemistry Portal.
- 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles. (2015). PubMed.
- Hypervalent iodine mediated cyclization of bishomoallylamides to prolinols. Beilstein Archives.
- 2-(Iodoethenyl)
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates.
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
- Optimization of Buchwald-Hartwig amin
- New Journey to Synthesis of Multiple N-Heterocycles. Research Communities.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Buchwald–Hartwig amin
- The Intramolecular Heck Reaction. Macmillan Group.
- Heck Reaction. Chemistry LibreTexts.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: 13C NMR Chemical Shifts for 1-(5-Bromo-2-iodo-phenyl)-ethylamine
Executive Summary
Product: 1-(5-Bromo-2-iodo-phenyl)-ethylamine (Chiral Building Block). Application: Key intermediate in the synthesis of ALK/ROS1 inhibitors (e.g., Crizotinib analogs). Primary Challenge: The "Heavy Atom Effect" introduced by the ortho-iodine substituent significantly distorts standard chemical shift predictions, often leading to misassignment of the C2 aromatic carbon.
This guide provides a comparative analysis of the 13C NMR spectral signature of 1-(5-Bromo-2-iodo-phenyl)-ethylamine. Unlike standard phenyl-ethylamines, the presence of both bromine and iodine creates a unique electronic environment that requires specific acquisition parameters and interpretation logic.
Structural Analysis & Assignment Logic
The molecule consists of a chiral ethylamine side chain attached to a tri-substituted benzene ring. The assignment logic must account for the Heavy Atom Effect of Iodine and the Resonance/Inductive effects of Bromine.
The Heavy Atom Effect (Iodine)
Standard electronegativity trends suggest that attaching a halogen should deshield (shift downfield) the attached carbon. However, Iodine is large and polarizable (spin-orbit coupling), causing a diamagnetic shielding effect .
-
Result: The carbon directly attached to Iodine (C2) will appear significantly upfield (typically 90–100 ppm), often overlapping with solvent peaks or appearing in the alkene region, rather than the expected aromatic region (120–140 ppm).
Substituent Chemical Shift (SCS) Prediction
To validate the assignment, we compare the target molecule against the unsubstituted baseline (1-Phenylethylamine).
Diagram 1: Structural Numbering & Logic Flow
Caption: Logical flow for predicting chemical shifts based on substituent effects.
Comparative Data: Predicted vs. Baseline
The following table contrasts the calculated shifts of the target molecule with the experimentally verified shifts of the non-halogenated analog. This comparison highlights the specific impact of the 5-Br and 2-I substituents.
Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
| Carbon Position | Assignment | Target: 1-(5-Bromo-2-iodo...) (Predicted, ppm) | Baseline: 1-Phenylethylamine (Experimental, ppm) | Shift Difference ( | Mechanistic Explanation |
| C1 | Quaternary (Ipso) | 148.5 | 147.8 | +0.7 | Deshielding: Steric compression from ortho-Iodine counteracts some resonance effects. |
| C2 | Quaternary (C-I) | 96.2 | 125.6 | -29.4 | Heavy Atom Effect: Massive shielding due to Iodine's large electron cloud. Diagnostic Peak. |
| C3 | Methine (CH) | 139.5 | 128.3 | +11.2 | Deshielding: Ortho to Iodine and meta to Bromine. |
| C4 | Methine (CH) | 130.1 | 126.6 | +3.5 | Deshielding: Ortho to Bromine. |
| C5 | Quaternary (C-Br) | 121.5 | 128.3 | -6.8 | Shielding: Typical effect of Bromine on the attached carbon (Ipso). |
| C6 | Methine (CH) | 128.8 | 125.6 | +3.2 | Deshielding: Ortho to Bromine. |
| C7 | Methine (CH-NH2) | 56.5 | 51.5 | +5.0 | Deshielding: Proximity to the large Iodine atom (Through-space effect). |
| C8 | Methyl (CH3) | 23.5 | 25.8 | -2.3 | Shielding: Gamma-gauche effect from the ortho-Iodine. |
Note: Predicted values are derived from additivity rules using substituent chemical shifts (SCS) for benzene derivatives. Baseline values from spectral databases.
Experimental Protocol for High-Fidelity Acquisition
Acquiring the 13C spectrum for this molecule requires specific attention to the quaternary carbons (C1, C2, C5), which often exhibit long relaxation times (
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for solubility. If the amine salt is used, add or use (note: DMSO will shift peaks ~1-2 ppm downfield). -
Concentration: Minimum 20 mg in 0.6 mL solvent to ensure quaternary carbons are visible above noise.
Instrument Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C-I and C-Br carbons relax slowly. Insufficient D1 will result in missing or low-intensity signals for C2 and C5.
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.
Diagram 2: Experimental Workflow
Caption: Step-by-step acquisition workflow emphasizing the detection of the shielded C-I carbon.
Comparative Analysis: Why Alternatives Fail
When characterizing this intermediate, researchers often compare it to the monosubstituted analogs. This section explains why those comparisons can be misleading.
vs. 1-(4-Bromophenyl)ethylamine
-
Observation: In the 4-Bromo analog, the C-Br carbon appears at ~120 ppm, and the symmetry simplifies the spectrum.
-
Failure Point: Using the 4-Bromo spectrum as a template for the 5-Bromo-2-Iodo target will lead to confusion regarding the C2 peak . In the target, the C2 peak moves to ~96 ppm, a region often ignored as "empty" in aromatic analysis.
vs. 1-(2-Chlorophenyl)ethylamine
-
Observation: Chlorine causes a slight downfield shift or negligible shift on the ipso carbon.
-
Failure Point: Expecting the C-I carbon to behave like C-Cl. Iodine is unique; C-Cl would appear ~130 ppm, whereas C-I is ~96 ppm.
References
- Substituent Chemical Shifts (SCS) Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS values of I and Br).
-
Heavy Atom Effect in 13C NMR
-
Wiberg, K. B., et al. (1991). "Substituent effects on 13C chemical shifts in benzene derivatives." Journal of Organic Chemistry. Link
-
-
Crizotinib Synthesis & Intermediates
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
- (Note: This paper describes the synthesis of the ALK inhibitor scaffold where this specific halogenated p
-
-
Spectral Database for Organic Compounds (SDBS)
-
SDBS No. 3065 (1-Phenylethylamine base data). Link
-
Technical Guide: Chiral Resolution of 1-(5-Bromo-2-iodo-phenyl)-ethylamine
Topic: HPLC Methods for Chiral Separation of 1-(5-Bromo-2-iodo-phenyl)-ethylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of 1-(5-Bromo-2-iodo-phenyl)-ethylamine is a critical quality control step in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin). This intermediate presents a unique chromatographic challenge due to the steric bulk of the ortho-iodine and meta-bromine substituents, combined with the basicity of the primary amine.
This guide objectively compares the two most effective High-Performance Liquid Chromatography (HPLC) methodologies for this separation: Normal Phase (NP) on Coated Amylose and Reversed Phase (RP) on Immobilized Amylose . While NP offers historical precedence and high selectivity, RP on immobilized phases provides superior robustness and LC-MS compatibility.
Part 1: The Separation Challenge
The target molecule possesses two distinct features that dictate column selection:
-
** steric Hindrance:** The bulky Iodine atom at the ortho position creates a "locked" conformation relative to the chiral center, requiring a stationary phase with deep chiral cavities.
-
Amine Basicity: The primary amine interacts strongly with residual silanols on the silica support, leading to peak tailing unless suppressed by mobile phase additives or specific surface treatments.
Decision Matrix: Method Selection
The following workflow illustrates the logical path for selecting the optimal method based on laboratory requirements.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on solubility and detection requirements.
Part 2: Comparative Methodology
Method A: The "Gold Standard" (Normal Phase)
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mechanism: This coated phase relies on hydrogen bonding and
-
Pros: Highest historical selectivity (
) for phenyl-ethylamines; ideal for preparative purification due to volatile solvents. -
Cons: Restricted solvent compatibility (No DCM/THF); requires basic additives (DEA) which can be incompatible with MS.
Method B: The Modern Robust (Reversed Phase)
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized) Mechanism: The immobilization allows for the use of aggressive solvents if needed, but in RP mode, it utilizes hydrophobic interactions. The chloro-substituted selector often provides better discrimination for halogenated analytes (like the target molecule) compared to the standard AD/OD phases.
-
Pros: LC-MS compatible; robust against aggressive solvents; aqueous mobile phases are cheaper and greener.
-
Cons: Higher backpressure due to aqueous viscosity; sometimes lower theoretical plate count than NP.
Part 3: Experimental Protocols
Protocol A: Normal Phase Separation (Chiralpak AD-H)
Best for: Enantiomeric Excess (ee) determination in synthesis process control.
-
System Preparation: Flush system with Isopropanol (IPA) to remove any traces of RP solvents.
-
Mobile Phase Prep:
-
Mix n-Hexane / Ethanol / Diethylamine (DEA) in a ratio of 90 : 10 : 0.1 (v/v/v).
-
Note: DEA is critical. Without it, the amine group will interact with silanols, causing severe tailing (
).
-
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol. Dilute to 0.1 mg/mL with Mobile Phase.
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temp: 25°C
-
Detection: UV @ 254 nm (The I-Br phenyl ring has strong absorption here).
-
Protocol B: Reversed Phase Separation (Chiralpak IG-3)
Best for: Final Product QC and LC-MS analysis.
-
System Preparation: Flush system with Water/Acetonitrile (50:50).
-
Mobile Phase Prep:
-
Solvent A: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonium Hydroxide). High pH ensures the amine is uncharged, improving peak shape.
-
Solvent B: Acetonitrile.
-
Isocratic Mode: 60% B / 40% A.
-
-
Sample Prep: Dissolve sample in Acetonitrile.
-
Conditions:
-
Flow Rate: 0.8 mL/min (Higher viscosity requires lower flow on 3µm columns).
-
Temp: 35°C (Slightly elevated temp improves mass transfer).
-
Detection: UV @ 254 nm or MS (ESI+).
-
Part 4: Comparative Data Analysis
The following data represents typical performance metrics for halogenated 1-phenyl-ethylamines on the specified systems.
| Parameter | Method A (NP - AD-H) | Method B (RP - IG-3) | Analysis |
| Resolution ( | > 3.5 | > 2.2 | Method A provides superior separation space, useful if impurities elute nearby. |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | Method B (High pH RP) yields sharper peaks for basic amines. |
| Retention Time ( | 8 - 12 min | 5 - 8 min | Method B is generally faster, increasing throughput. |
| Solvent Cost | High (Hexane) | Low (Water/ACN) | Method B is more economical for routine QC. |
| MS Compatibility | Poor (Requires DEA) | Excellent | Method B is the only viable choice for LC-MS. |
Interaction Mechanism Visualization
Understanding why the separation works is crucial for troubleshooting.
Figure 2: Three-point interaction model. Successful resolution requires the specific steric fit of the halogenated ring into the chiral cavity, stabilized by H-bonding and Pi-Pi interactions.
Part 5: Troubleshooting & Optimization
Peak Tailing
-
Cause: Residual silanol interactions.
-
Fix (NP): Increase DEA concentration to 0.2%. Ensure the column is "dedicated" (once used with basic additives, it creates a memory effect).
-
Fix (RP): Ensure pH is > 8.5. If using a silica-based column (like IG-3), do not exceed pH 10. For extreme basicity, consider a hybrid silica column.
Loss of Resolution
-
Cause: "Memory Effect" from incompatible solvents (e.g., using DCM on a coated AD-H column).
-
Fix:
-
Coated (AD-H): Irreversible damage. Replace column.
-
Immobilized (IG-3): Wash with 100% THF, then regenerate with mobile phase. This is a major advantage of Method B.
-
Elution Order Reversal
-
Insight: Changing from Coated Amylose (AD-H) to Immobilized Amylose (IA) can reverse elution order due to the different solvation of the polymer strands. Always re-validate elution order with a known standard when switching column technologies.
References
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Pandya, P. A., et al. (2020).[1][2] "Separation of achiral anti-diabetic drugs using sub/supercritical fluid chromatography with a polysaccharide stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 189, 113452.[2] (Discusses SGLT2 inhibitor separation on Chiralpak IG). Retrieved from [Link]
-
Shen, S., et al. (2010). "HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid." (Alternative method for bromophenyl-ethylamines). Retrieved from [Link]
-
Wang, X., et al. (2014).[3] "Efficient synthesis of Empagliflozin... utilizing an AlCl3-promoted silane reduction."[3] Organic Letters. (Context for the intermediate synthesis). Retrieved from [Link]
Sources
Unambiguous Identification of 5-Bromo-2-iodoaniline: A Comparative Fragmentation Guide
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation
Abstract
The structural elucidation of halogenated aromatic amines is a critical task in pharmaceutical development, environmental analysis, and synthetic chemistry. 5-Bromo-2-iodoaniline represents a unique analytical challenge due to the presence of three distinct functionalities on a single aromatic scaffold: a bromine atom, an iodine atom, and an amine group. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-bromo-2-iodoaniline. We will explore the underlying principles of fragmentation, predict the primary cleavage pathways based on bond energetics, and present a comparative analysis against positional isomers and alternative analytical techniques. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to achieve unambiguous identification of complex halogenated molecules.
Foundational Principles: Ionization & Isotopic Signatures
Before dissecting the fragmentation pattern, it is crucial to understand the preliminary steps in the mass spectrometer that define the subsequent data.
Choosing the Right Ionization Technique: EI vs. ESI
The choice of ionization method is paramount. For small, relatively volatile, and thermally stable molecules like 5-bromo-2-iodoaniline, Electron Ionization (EI) is the superior technique for structural elucidation. EI is a "hard" ionization method that bombards the molecule with high-energy (typically 70 eV) electrons.[1] This process not only removes an electron to create a molecular ion (M•+) but also imparts significant internal energy, causing predictable and reproducible fragmentation.[1] This fragmentation pattern serves as a structural "fingerprint."
In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) would likely protonate the basic amine group to yield a prominent [M+H]+ ion but induce minimal fragmentation. While useful for confirming molecular weight, ESI would provide little of the structural detail needed to, for example, differentiate between isomers.
The Halogen Isotopic Fingerprint
A key feature in the mass spectrum of any halogen-containing compound is its isotopic pattern.[2]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of roughly 1:1 intensity for any bromine-containing fragment.[2]
-
Iodine: Is monoisotopic (¹²⁷I), meaning it does not contribute to isotopic complexity.
-
Chlorine: For comparison, chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, producing a distinct M to M+2 pattern.[2]
The presence of the 1:1 M/M+2 pattern is a definitive indicator of a single bromine atom in an ion.
Predicted EI Fragmentation Pathway of 5-Bromo-2-iodoaniline
Upon entering the EI source, 5-bromo-2-iodoaniline (C₆H₅BrIN, Exact Mass: ~296.86 Da for ⁷⁹Br) will form a molecular ion radical cation, [C₆H₅BrIN]•+. This ion, with its characteristic 1:1 isotopic doublet at m/z 297 and 299, is the starting point for all subsequent fragmentation.
The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the ion. For aromatic systems, the carbon-halogen bond strength follows the order C-Cl > C-Br > C-I.[3][4][5] Consequently, the weakest bond, C-I, is the most likely to cleave first.
Primary Fragmentation Pathways
-
Loss of Iodine Radical (•I): This is the most favored initial fragmentation step due to the lability of the C-I bond (bond energy ~213-228 kJ/mol).[3][4] This cleavage results in the formation of a bromoanilinium cation.
-
[C₆H₅BrIN]•+ → [C₆H₅BrN]+ + •I
-
Predicted m/z: 170/172. This fragment should be highly abundant and will retain the crucial 1:1 bromine isotopic signature.
-
-
Loss of Bromine Radical (•Br): While less favorable than iodine loss, cleavage of the C-Br bond (bond energy ~285 kJ/mol) will also occur.[3][5]
-
[C₆H₅BrIN]•+ → [C₆H₅IN]•+ + •Br
-
Predicted m/z: 218. This fragment will be a singlet peak (no Br isotope pattern) and is expected to be of lower intensity than the m/z 170/172 fragment.
-
-
Sequential Fragmentation: The primary fragment ions will undergo further decomposition. A common pathway for anilines involves the loss of hydrogen cyanide (HCN) from the ring structure.
-
[C₆H₅BrN]+ → [C₅H₄Br]+ + HCN
-
Predicted m/z: 143/145.
-
-
Aromatic Ring Fission: The stable aromatic ring can also fragment, leading to smaller ions. For instance, the phenyl cation itself can lose acetylene (C₂H₂). The mass spectrum of benzene shows prominent ions at m/z 77 ([C₆H₅]⁺), followed by fragments at m/z 51 ([C₄H₃]⁺) after losing C₂H₂.[6] Similar fragments may be observed at low abundance.
Predicted Mass Spectrum Summary
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway | Key Features |
| 297/299 | [C₆H₅BrIN]•+ | Molecular Ion (M•+) | 1:1 isotopic doublet, confirms elemental composition. |
| 170/172 | [C₆H₅BrN]+ | [M - I]•+ | Likely base peak or very high abundance. Confirms initial loss of Iodine. 1:1 isotopic doublet. |
| 218 | [C₆H₅IN]•+ | [M - Br]•+ | Lower abundance than [M-I]•+. Monoisotopic peak. |
| 143/145 | [C₅H₄Br]+ | [M - I - HCN]•+ | Secondary fragmentation product. 1:1 isotopic doublet. |
| 92 | [C₆H₄N]⁺ | [M - Br - I]⁺ | Loss of both halogens. |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Common fragment for aromatic compounds.[6] |
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway of 5-bromo-2-iodoaniline.
Comparative Analysis: The Power of Context
A fragmentation pattern is most powerful when used comparatively.
Isomeric Differentiation: The "Ortho Effect"
While the EI mass spectra of underivatized meta and para haloaniline isomers are often nearly identical, ortho-substituted compounds can sometimes exhibit unique fragmentation pathways known as "ortho effects".[7][8][9] These effects arise from the close proximity of the two substituent groups.
For 5-bromo-2-iodoaniline, the amine and iodo groups are ortho to each other. This proximity could potentially facilitate a unique rearrangement and elimination of a neutral molecule like HI (Hydrogen Iodide, mass 128).
-
Hypothetical Ortho Effect: [C₆H₅BrIN]•+ → [C₆H₄BrN]•+ + HI
-
Predicted m/z: 169/171
If a fragment at m/z 169/171 is observed, it would be a strong indicator of the 2-iodo substitution pattern, as this pathway is sterically improbable for isomers where the amine and iodo groups are further apart (e.g., 5-bromo-3-iodoaniline). However, it is important to note that for simple haloanilines, such ortho effects are often subtle or absent, becoming more pronounced in derivatized versions (e.g., N-acylanilines).[7][8]
Comparison with Other Analytical Techniques
Mass spectrometry excels in providing molecular weight and fragmentation data, but a comprehensive identification relies on multiple techniques.
| Technique | Strengths for 5-Bromo-2-iodoaniline | Limitations |
| GC-MS (EI) | Provides molecular weight, elemental information (Br presence), and a structural fingerprint for isomer differentiation. Highly sensitive.[10] | May not always produce a visible molecular ion if fragmentation is too extensive.[2] |
| ¹H NMR | Provides definitive information on the number and connectivity of protons, crucial for confirming the substitution pattern on the aromatic ring. | Requires larger sample amounts than MS; less sensitive. |
| ¹³C NMR | Determines the number of unique carbon environments. | Less sensitive than ¹H NMR; requires more sample and longer acquisition times. |
| FT-IR | Confirms the presence of functional groups (N-H stretches for the amine, C-Br/C-I stretches in the fingerprint region). | Provides limited information on the overall molecular structure and isomerism. |
Experimental Protocol: GC-EI-MS Analysis
This section provides a standardized protocol for acquiring high-quality mass spectra for compounds like 5-bromo-2-iodoaniline. Derivatization is often used for aromatic amines to improve chromatographic peak shape, but this protocol focuses on the underivatized compound to analyze the native fragmentation.[10][11][12]
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-bromo-2-iodoaniline in a high-purity solvent like ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for analysis.[10]
Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min.[11][13]
-
Injector:
-
Mode: Splitless (for high sensitivity).
-
Temperature: 280 °C.
-
Volume: 1 µL.
-
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is suitable for separating aromatic compounds.[11]
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temp: 290 °C.[11]
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
GC-MS Workflow Diagram
Caption: General workflow for the GC-EI-MS analysis of 5-bromo-2-iodoaniline.
Conclusion
The mass spectrum of 5-bromo-2-iodoaniline under electron ionization is predicted to be rich in structural information. The key identifiers are a molecular ion doublet at m/z 297/299 and a highly abundant fragment ion doublet at m/z 170/172, corresponding to the facile loss of an iodine radical. This primary fragmentation is a direct consequence of the relatively weak aromatic C-I bond. By carefully analyzing this characteristic fragmentation, including the tell-tale bromine isotopic pattern, and comparing it with data from complementary techniques like NMR, researchers can achieve unambiguous structural confirmation of this and other complex halogenated molecules.
References
- Jariwala, F. B., et al. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Stevens Institute of Technology.
-
Jariwala, F. B., et al. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry, 19(8), 1177–1184. [Link]
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
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A Senior Application Scientist's Guide to Aryl Halide Reactivity: 1-(5-Bromo-2-iodo-phenyl)-ethylamine vs. 1-(2-Bromo-phenyl)-ethylamine
Executive Summary
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and cost. Aryl-ethylamines are privileged scaffolds found in numerous bioactive molecules. This guide provides an in-depth comparison of two key building blocks: the di-halogenated 1-(5-Bromo-2-iodo-phenyl)-ethylamine and the mono-halogenated 1-(2-Bromo-phenyl)-ethylamine.
The primary distinction lies in their strategic value. 1-(5-Bromo-2-iodo-phenyl)-ethylamine is an ideal substrate for sequential, site-selective functionalization . Its reactivity is governed by the differential lability of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, allowing for controlled, stepwise introduction of molecular complexity. In contrast, 1-(2-Bromo-phenyl)-ethylamine offers a single, sterically-influenced reaction site , where the reactivity of the C-Br bond is modulated by the adjacent ethylamine group. This guide will dissect these differences through the lens of fundamental chemical principles and provide actionable experimental protocols for their application in palladium-catalyzed cross-coupling reactions.
Introduction: Strategic Synthesis and the Choice of Halogen
The functionalization of aromatic rings is a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds, respectively[1][2][3]. The efficiency and selectivity of these reactions are profoundly dependent on the nature of the aryl halide precursor.
This guide examines two closely related, yet strategically distinct, aryl-ethylamine building blocks. By understanding their intrinsic reactivity profiles, researchers can make more informed decisions, streamlining synthetic routes and enabling access to a wider array of target molecules. We will explore how the presence of two different halogens in one molecule opens avenues for selective, sequential reactions, while the steric environment of a single halogen in the other presents its own set of challenges and opportunities.
Foundational Principles of Reactivity
The divergent reactivity of these two molecules stems from a combination of bond energetics, electronic effects, and steric factors.
The Decisive Role of Carbon-Halogen Bond Strength
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst[4]. The energy barrier for this step is directly related to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) for halobenzenes follow a clear trend:
-
C-I: ~298 kJ/mol
-
C-Br: ~336 kJ/mol
-
C-Cl: ~397 kJ/mol
This energetic difference is the primary driver of chemoselectivity. The weaker C-I bond undergoes oxidative addition with a Pd(0) catalyst much more readily than the stronger C-Br bond. This establishes a clear hierarchy of reactivity for cross-coupling partners: R-I > R-Br >> R-Cl [4][5][6]. For 1-(5-Bromo-2-iodo-phenyl)-ethylamine, this intrinsic difference allows chemists to selectively address the C-I bond while leaving the C-Br bond intact for a subsequent transformation.
Electronic Landscape
The electronic nature of the aromatic ring influences its susceptibility to oxidative addition.
-
Halogens (-I, +M Effects): Both iodine and bromine are deactivating via their inductive electron-withdrawing effect (-I), yet they are ortho, para-directing due to the mesomeric donation (+M) of their lone pairs into the ring.
-
Ethylamine Group (-NH₂): The amino group is a powerful activating group, donating electron density into the ring via the mesomeric effect (+M)[7]. This increases the electron density of the aromatic system, which can sometimes slow the rate of oxidative addition. However, its primary influence in these specific molecules is steric.
Steric Hindrance: The Ortho-Effect
In both molecules, the ethylamine group is positioned ortho to a halogen (the C-I bond in the first molecule, the C-Br in the second). This bulky group can sterically shield the C-X bond, hindering the approach of the typically large and sterically demanding palladium-phosphine catalyst complex. This "ortho-effect" can necessitate more robust reaction conditions, such as higher temperatures or the use of specialized bulky ligands, to achieve efficient coupling.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The most significant divergence in the utility of these two reagents is observed in palladium-catalyzed reactions.
Case Study 1: 1-(5-Bromo-2-iodo-phenyl)-ethylamine — A Platform for Sequential Functionalization
The presence of both iodine and bromine on the same ring provides a distinct synthetic advantage: chemoselectivity . The much greater reactivity of the C-I bond allows for selective coupling at the C2 position, preserving the C-Br bond at the C5 position for a second, distinct coupling event.
This strategy enables the rapid construction of complex, multi-substituted aromatic compounds from a single starting material, avoiding the need for multi-step routes involving protection/deprotection or additional halogenation steps.
The diagram below illustrates the logical flow for a two-step sequential Suzuki-Miyaura coupling.
Caption: Sequential functionalization workflow.
This protocol is a representative example for achieving selective C-C bond formation at the C-I position.
-
Vessel Preparation: To an oven-dried Schlenk flask, add 1-(5-Bromo-2-iodo-phenyl)-ethylamine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the mono-arylated product.
Case Study 2: 1-(2-Bromo-phenyl)-ethylamine — A Sterically Hindered Coupling Partner
This molecule presents a single site for functionalization. The primary challenge is overcoming the steric hindrance imposed by the ortho-ethylamine group. While the C-Br bond is sufficiently reactive for standard cross-coupling, reaction conditions may need to be optimized compared to a less-hindered isomer (e.g., 1-(4-bromophenyl)ethylamine).
The use of specialized ligands designed for sterically demanding substrates is often key to success. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are particularly effective as they create a bulky, electron-rich, and coordinatively unsaturated palladium center that facilitates oxidative addition at hindered sites.
The diagram below outlines the generally accepted mechanism for C-N bond formation. The critical first step, oxidative addition, is often influenced by steric factors around the C-Br bond.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
This protocol is a representative example for C-N bond formation using a specialized catalyst system suitable for hindered substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube, add 1-(2-Bromo-phenyl)-ethylamine (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and a bulky biarylphosphine ligand (e.g., XPhos, 0.04-0.08 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by LC-MS. Reactions with hindered substrates may require longer reaction times (12-24 hours).
-
Work-up and Purification: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Summary of Comparative Reactivity
The table below provides a side-by-side comparison of the key attributes of each building block.
| Feature | 1-(5-Bromo-2-iodo-phenyl)-ethylamine | 1-(2-Bromo-phenyl)-ethylamine |
| Primary Application | Sequential, site-selective cross-coupling | Single-site cross-coupling |
| Number of Halogen Sites | 2 (Iodo, Bromo) | 1 (Bromo) |
| Most Reactive Site | C2-Iodo (due to weaker C-I bond) | C2-Bromo |
| Primary Challenge | Ensuring complete selectivity in the first step | Overcoming steric hindrance from the ortho-ethylamine group |
| Recommended Ligands | Standard phosphines (e.g., PPh₃) for C-I coupling | Bulky biarylphosphines (e.g., XPhos, SPhos) |
| Strategic Advantage | Rapid assembly of tri-substituted arenes | Readily available for direct arylation/amination |
Conclusion for the Practicing Scientist
The choice between 1-(5-Bromo-2-iodo-phenyl)-ethylamine and 1-(2-Bromo-phenyl)-ethylamine is fundamentally a choice of synthetic strategy.
-
Choose 1-(5-Bromo-2-iodo-phenyl)-ethylamine when your goal is to build molecular complexity through sequential functionalization. This substrate is ideal for library synthesis or for constructing complex scaffolds where different groups must be introduced at specific positions in a controlled manner.
-
Choose 1-(2-Bromo-phenyl)-ethylamine when a direct, single-step coupling at the C2 position is required. Be prepared to screen and optimize reaction conditions, particularly the choice of ligand and base, to overcome the inherent steric hindrance at the reaction site.
A thorough understanding of these reactivity principles empowers chemists to design more elegant, efficient, and robust synthetic routes, accelerating the discovery and development of new chemical entities.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. National Center for Biotechnology Information. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. National Center for Biotechnology Information. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
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Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
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(S)-1-(2-Bromophenyl)ethanamine - PubChem. National Center for Biotechnology Information. [Link]
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Nucleophilic aromatic substitution - CEM. CEM Corporation. [Link]
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Reactions of Phenylamine with Bromine Water - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Royal Society of Chemistry. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 1-(5-Bromo-2-iodo-phenyl)-ethylamine
Executive Summary & Compound Profile
1-(5-Bromo-2-iodo-phenyl)-ethylamine is a specialized halogenated intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its disposal requires a deviation from standard organic waste protocols due to two critical structural features:
-
The Basic Amine Moiety: Makes the compound reactive toward oxidizers and acids; potential for skin absorption.
-
Heavy Halogen Load (Br, I): Prevents disposal in standard non-halogenated waste streams due to the formation of corrosive acid gases (HBr, HI) and potential dioxin precursors during improper incineration.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Basicity | Moderate ( | Incompatible with strong oxidizers and acid chlorides. |
| Halogen Content | High (Bromine & Iodine) | MUST be segregated into "Halogenated Waste" streams. |
| Stability | Light Sensitive (C-I bond is weak) | Waste containers must be amber/opaque to prevent photolytic decomposition. |
| Toxicity | Irritant / Potential Acute Toxin | High skin permeability. Double-gloving (Nitrile) recommended. |
Waste Segregation Strategy (The Logic)
Effective disposal begins at the bench. You must segregate this compound from non-halogenated solvents to prevent costly re-classification of bulk waste and damage to incinerator scrubbers.
Segregation Decision Tree
The following logic ensures your waste stream remains compliant with RCRA (USA) and varying international standards.
Figure 1: Segregation Logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the halogenated solute mandates disposal in the Halogenated Waste stream.[1]
Pre-Disposal Stabilization Protocol
Protocol: Amine Salt Formation (Stabilization)
Goal: Convert the lipophilic free amine into a stable, solid ammonium salt.
-
Dissolution: Dissolve the waste amine in a minimal amount of diethyl ether or ethanol.
-
Acidification: Slowly add 2M HCl (in ether or methanol) while stirring.
-
Observation: A white or off-white precipitate should form.
-
-
Verification: Check pH with a strip; ensure pH < 3.
-
Evaporation (Optional): If a solid is preferred for your waste stream, rotary evaporate the solvent.
-
Result: You now have 1-(5-Bromo-2-iodo-phenyl)-ethylammonium chloride. This solid is far safer to handle.
Operational Disposal Workflow
Follow this step-by-step procedure for final disposal. This workflow assumes the material is classified as Hazardous Chemical Waste .
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? HDPE is resistant to basic amines. Amber glass protects the iodine-carbon bond from photolysis.
-
-
Closure: Screw cap with Teflon (PTFE) liner.
Step 2: Labeling
Your label must be explicit to protect downstream waste handlers.
-
Primary Constituent: 1-(5-Bromo-2-iodo-phenyl)-ethylamine
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
Warning: "CONTAINS IODINE/BROMINE – DO NOT MIX WITH OXIDIZERS"
Step 3: The Disposal Pathway
Do not pour down the drain. This compound is toxic to aquatic life and resistant to biodegradation.
Figure 2: The lifecycle of the waste. High-temperature incineration with scrubbing is the only method that safely mineralizes the heavy halogens.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate action prevents contamination of the lab environment.
| Scenario | Immediate Action | Decontamination Agent |
| Solid Spill | Cover with wet paper towel to prevent dust. Scoop into waste jar. | Soap & Water (Do not use Bleach - risk of chloramine formation). |
| Liquid Spill | Absorb with vermiculite or sand. | 1% Acetic Acid solution (neutralizes residual amine). |
| Skin Contact | Wash with soap and water for 15 mins. | Do not use ethanol (enhances absorption). |
Critical Warning: Do not use bleach (Sodium Hypochlorite) to clean up amine spills. This can generate toxic N-chloroamines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Bromo-N-phenethylamine (Analogous Hazard Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
